Lerociclib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628256-23-4 | |
| Record name | Lerociclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lerociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEROCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lerociclib: A Technical Guide to Molecular Targets and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lerociclib (G1T38) is an orally bioavailable, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] By targeting the CDK4/6-Retinoblastoma (Rb) axis, this compound induces a G1 cell cycle arrest, thereby inhibiting the proliferation of tumor cells.[2] This technical guide provides an in-depth overview of this compound's molecular targets, its mechanism of action on downstream signaling pathways, quantitative efficacy data from preclinical and clinical studies, and detailed protocols for key experimental assays.
Molecular Targets of this compound
This compound's primary molecular targets are CDK4 and CDK6. It exhibits high potency and selectivity for these two kinases, which are essential for the G1 to S phase transition in the cell cycle.[3] The inhibitory activity of this compound is critical in cancers where the CDK4/6 pathway is overactive, leading to uncontrolled cell division.[1]
Preclinical Potency and Selectivity
Biochemical assays have demonstrated this compound's potent inhibition of CDK4 and CDK6. The selectivity for CDK4/6 over other kinases, such as CDK9, minimizes off-target effects.[3]
| Target Complex | IC₅₀ (Inhibitory Concentration, 50%) | Reference |
| CDK4/Cyclin D1 | 1 nM | [3] |
| CDK6/Cyclin D3 | 2 nM | [3] |
| Cellular Assay | EC₅₀ (Effective Concentration, 50%) | Reference |
| G1 Arrest (in CDK4/6-dependent cells) | ~20 nM | [3] |
Downstream Signaling Pathway
This compound exerts its anti-proliferative effects by modulating the canonical CDK4/6-Rb signaling pathway, a central checkpoint controlling cell cycle progression.
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Inhibition of CDK4/6: In growing cells, mitogenic signals lead to the formation of active complexes between D-type cyclins and CDK4 or CDK6. This compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.[1]
-
Prevention of Rb Phosphorylation: The primary substrate of active CDK4/6-Cyclin D complexes is the Retinoblastoma tumor suppressor protein (Rb). By inhibiting CDK4/6, this compound prevents the hyperphosphorylation of Rb.[2]
-
E2F Transcription Factor Sequestration: Hypophosphorylated (active) Rb remains bound to the E2F family of transcription factors. This sequestration prevents E2F from activating the transcription of genes required for S-phase entry, such as those involved in DNA replication.[4]
-
G1 Cell Cycle Arrest: The inability to transcribe S-phase genes results in the cell arresting in the G1 phase of the cell cycle, thereby halting proliferation.[2]
Caption: this compound's mechanism of action on the CDK4/6-Rb signaling pathway.
Clinical Efficacy Data
This compound, in combination with endocrine therapy, has demonstrated significant efficacy in phase III clinical trials for HR+/HER2- advanced or metastatic breast cancer.
LEONARDA-1: this compound + Fulvestrant
This trial evaluated this compound with fulvestrant in patients who had progressed on prior endocrine therapy.[4][5]
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (Investigator) | 11.07 months | 5.49 months | 0.451 (0.311–0.656) | 0.000016 | [4][5] |
| Median PFS (BICR) | Not Reported | Not Reported | 0.353 (0.228–0.547) | 0.000002 | [5][6] |
| ORR (Investigator) | 23.4% | 8.7% | - | - | [5] |
| Complete Response | 2.2% | 0% | - | - | [5] |
PFS: Progression-Free Survival; BICR: Blinded Independent Central Review; ORR: Objective Response Rate; CI: Confidence Interval.
LEONARDA-2: this compound + Letrozole
This trial assessed this compound with letrozole as a first-line therapy for advanced or metastatic disease.[7]
| Endpoint | This compound + Letrozole | Placebo + Letrozole | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (Investigator) | Not Reached | 16.56 months | 0.464 (0.293-0.733) | 0.0004 | [7] |
| ORR (Measurable Disease) | 62.3% | 48.5% | - | - | [7] |
Experimental Protocols
Verifying the mechanism and efficacy of a CDK4/6 inhibitor like this compound involves several key experiments.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CDK4/6 complexes. A common method is a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity consumes ATP, converting it to ADP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. Higher kinase inhibition by this compound results in more ATP remaining and a stronger luminescent signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution containing the substrate (e.g., a synthetic Rb C-terminal fragment peptide) and ATP in kinase buffer.
-
Prepare the purified recombinant enzyme (e.g., CDK4/Cyclin D1) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure remaining ATP by adding 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™).
-
Incubate at room temperature for 10-40 minutes as per the reagent manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).
-
Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Phospho-Rb Western Blot
This assay confirms target engagement within cancer cells by measuring the reduction in Rb phosphorylation at CDK4/6-specific sites (e.g., Ser780) following treatment with this compound.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at >10,000 x g for 10 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., p-Rb Ser780) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the G1 arrest induced by this compound.
Protocol Outline:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission.
-
Acquire data for at least 10,000-20,000 single-cell events.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A dose-dependent increase in the G1 population indicates cell cycle arrest.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
References
Lerociclib: A Preclinical Technical Guide to a Novel CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerociclib (formerly G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound is under investigation as a monotherapy and in combination with other targeted agents across a spectrum of malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental protocols used to generate these findings.
Mechanism of Action
This compound selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[1][2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3]
References
- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of Lerociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerociclib (also known as G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] this compound's mechanism of action involves binding to CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3] This action blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the inhibition of cancer cell proliferation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Biochemical Potency of this compound
This compound demonstrates high potency against its primary targets, CDK4 and CDK6, with significantly less activity against other kinases, highlighting its selectivity.
| Target | IC50 (nM) |
| CDK4/CyclinD1 | 1 |
| CDK6/CyclinD3 | 2 |
| CDK9/cyclin T | 28 |
| CDK2/cyclin E | 3600 |
| CDK2/cyclin A | 1500 |
Table 1: Biochemical IC50 values of this compound against various cyclin-dependent kinases. Data sourced from multiple preclinical studies.[2][4]
Anti-proliferative Activity in Cancer Cell Lines
This compound exhibits robust anti-proliferative effects across a diverse range of cancer cell lines, inducing a sustained G1 cell cycle arrest. The half-maximal effective concentration (EC50) for this anti-proliferative activity is in the nanomolar range for sensitive cell lines.
| Cell Line | Cancer Type | Rb Status | EC50 (nM) |
| SupT1 | Leukemia | Competent | 23 |
| Daudi | Lymphoma | Competent | 31 |
| MV-4-11 | Leukemia | Competent | 31 |
| BV173 | Leukemia | Competent | 32 |
| Tom-1 | Leukemia | Competent | 38 |
| NALM-1 | Leukemia | Competent | 46 |
| MCF7 | Breast Cancer | Competent | 99 |
| ZR-75-1 | Breast Cancer | Competent | 100 |
| A2058 | Melanoma | Competent | 114 |
| WM2664 | Melanoma | Competent | 20 |
| H69 | Lung Cancer | Deficient | >1000 |
Table 2: EC50 concentrations of this compound (G1T38) in a panel of tumorigenic cell lines. The anti-proliferative activity was assessed using the CellTiter-Glo® assay.[1]
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol outlines the determination of the anti-proliferative activity of this compound using a luminescence-based cell viability assay, such as CellTiter-Glo®.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (G1T38)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1,000 to 20,000 cells per well, depending on the cell line's growth characteristics.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 4 to 6 days.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (G1T38)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G1, S, G2/M phases).
-
Western Blot Analysis of Rb Phosphorylation
This protocol details the detection of total and phosphorylated Rb protein levels by western blotting to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (G1T38)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-total Rb, anti-phospho-Rb [e.g., Ser780, Ser807/811])
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Protein Extraction:
-
Treat cells with this compound (e.g., 30-1000 nM) for a specified time (e.g., 1, 16, or 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Rb and phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of total and phosphorylated Rb.
-
Mandatory Visualization
CDK4/6 Signaling Pathway
This compound targets the core of the cell cycle machinery. In normal cell cycle progression, mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Rb protein, causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This compound inhibits the kinase activity of CDK4/6, thereby preventing Rb phosphorylation and keeping E2F in an inactive state, which results in G1 cell cycle arrest.
References
- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. g1therapeutics.com [g1therapeutics.com]
G1 Phase Cell Cycle Arrest Induced by Lerociclib: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lerociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), and its mechanism of inducing G1 phase cell cycle arrest. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to this compound and its Mechanism of Action
This compound (also known as G1T38) is an orally bioavailable small molecule that selectively targets CDK4 and CDK6.[1] These serine/threonine kinases are crucial regulators of cell cycle progression, particularly the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs.[2] In many cancer types, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2][3]
The primary mechanism of action of this compound involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[4] The binding of D-type cyclins to CDK4/6 forms an active complex that phosphorylates and inactivates Rb.[4][5] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb's inhibitory function on E2F. This leads to a halt in cell cycle progression at the G1 checkpoint, a phenomenon known as G1 phase cell cycle arrest.[1][2][6] This suppression of DNA replication ultimately decreases tumor cell proliferation.[1]
Quantitative Data on this compound's Activity
The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data related to its activity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 1 | [7] |
| CDK6/Cyclin D3 | 2 | [7] |
| CDK9/Cyclin T | 28 | [7] |
| CDK2-E | 3600 | [8] |
| CDK2-A | 1500 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Efficacy of this compound in Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer (LEONARDA-1 Phase III Trial)
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 11.07 months | 5.49 months | 0.451 (0.311–0.656) | 0.000016 | [7][9] |
| Objective Response Rate (ORR) | 23.4% | 8.7% | - | - | [7] |
| Complete Response (CR) | 2.2% | 0% | - | - | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and subsequent G1/S phase transition.
Experimental Workflow for Assessing this compound's Effect on Cell Cycle
Caption: A typical workflow for studying this compound's impact on the cell cycle, from cell culture to data analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate this compound-induced G1 phase arrest.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., PANC-1) in a 10 cm dish at a density of 2 x 10^6 cells per dish and incubate for 24 hours.[11] Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).[11]
-
Cell Harvesting: Trypsinize and collect the cells.[11] Wash the cells with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[10][12]
-
Fixation: Resuspend the cell pellet in 1 ml of chilled 70% ethanol while gently vortexing to prevent clumping.[12] Fix the cells overnight at 4°C or for at least 2 hours at -20°C.[11][13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.[12] Resuspend the cells in a PI staining solution containing RNase A.[11] Incubate for 30 minutes at 37°C in the dark.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[11] The data is then analyzed using appropriate software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Western Blotting for Cell Cycle Proteins
This protocol is used to detect the levels of specific proteins involved in the cell cycle, such as Cyclin D1, CDK4, CDK6, total Rb, and phosphorylated Rb (pRb).
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6) overnight at 4°C.[4][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize by autoradiography or a digital imaging system.[14] Use a loading control, such as β-actin, to ensure equal protein loading.[15]
Cell Synchronization
To study the effects of this compound on a specific phase of the cell cycle, it is often necessary to first synchronize the cell population.
Principle: Cell synchronization methods arrest cells at a specific point in the cell cycle.[16]
Methods:
-
Serum Starvation for G1 Arrest: Incubate cells in a serum-free medium for 24-72 hours.[16][17] The lack of growth factors in the serum causes cells to arrest in the G1 phase.[17]
-
Double Thymidine Block for G1/S Boundary Arrest: Thymidine is an inhibitor of DNA synthesis.[17] A double thymidine block synchronizes cells at the G1/S boundary.[17][18]
-
Add thymidine (e.g., 2 mM) to the cell culture and incubate for 16-20 hours.[12][16]
-
Wash the cells and incubate in fresh medium for approximately 8-9 hours to release them from the block.[16][17]
-
Add thymidine again and incubate for another 16 hours.[16]
-
Release the cells from the second block by washing and adding fresh medium. The cells will then proceed synchronously through the cell cycle.[19]
-
Conclusion
This compound is a potent and selective CDK4/6 inhibitor that effectively induces G1 phase cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, has been well-characterized through various in vitro and in vivo studies. The quantitative data from clinical trials further support its efficacy in the treatment of certain cancers, particularly HR+/HER2- breast cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this compound and other CDK4/6 inhibitors. The continued study of these targeted therapies is crucial for advancing cancer treatment and overcoming drug resistance.
References
- 1. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. g1therapeutics.com [g1therapeutics.com]
- 9. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure and precautions of cell cycle detection [elabscience.com]
- 11. Cell cycle arrest assay [bio-protocol.org]
- 12. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Chemical Profile of Lerociclib (G1T38): A Potent and Selective CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Lerociclib (G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which has been under extensive investigation as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the discovery, chemical structure, mechanism of action, and preclinical data of this compound.
Discovery and Development
This compound was developed by G1 Therapeutics.[3] The discovery process stemmed from the further development of a tricyclic lactam scaffold, which had previously yielded Trilaciclib (G1T28), an intravenous CDK4/6 inhibitor.[4] Through medicinal chemistry efforts focused on creating an oral agent with favorable physicochemical and pharmacokinetic properties, this compound was identified as a lead candidate for development as an oral antineoplastic agent.[4]
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C26H34N8O.[1] Its chemical structure is characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one core.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[[5-(4-propan-2-ylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | PubChem[1] |
| Molecular Formula | C26H34N8O | PubChem[1] |
| Molecular Weight | 474.6 g/mol | PubChem[1] |
| CAS Number | 1628256-23-4 | PubChem[1] |
| Canonical SMILES | CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | PubChem[1] |
Mechanism of Action: Targeting the Cell Cycle
This compound selectively targets CDK4 and CDK6, two key serine/threonine kinases that regulate the G1-S phase transition of the cell cycle.[1][3] In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3]
This compound's mechanism of action involves:
-
Inhibition of CDK4/6: this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.
-
Prevention of Rb Phosphorylation: By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4]
-
G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. This leads to a G1 phase arrest.[4][5]
Caption: CDK4/6 Signaling Pathway and Inhibition by this compound.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent and selective inhibition of CDK4 and CDK6 in biochemical assays.[2][6][7] It also shows potent anti-proliferative activity in various cancer cell lines that are dependent on the CDK4/6 pathway for growth.[4]
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 / EC50 | Notes | Source |
| CDK4/CyclinD1 | 1 nM | Biochemical Assay | [2][6] |
| CDK6/CyclinD3 | 2 nM | Biochemical Assay | [2][6] |
| CDK9/cyclin T | 28 nM | Biochemical Assay | [7] |
| WM2664 (Melanoma) | ~20 nM | G1 Arrest (EC50) | [6] |
| Rb-competent cell lines | <100 nM | Proliferation (EC50) | [2] |
| Rb-null cell lines | >3 µM | Proliferation (EC50) | [2] |
In Vivo Activity
In vivo studies using xenograft models have shown that oral administration of this compound leads to significant and durable tumor growth inhibition.[2][4]
Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Source |
| MCF7 Xenograft | This compound (daily) | 10 | ~12% | [2] |
| MCF7 Xenograft | This compound (daily) | 50 | ~74% | [2] |
| MCF7 Xenograft | This compound (daily) | 100 | ~90% | [2] |
| HER2+ Breast Cancer | This compound (21 days) | Not specified | 8% tumor regression | [2] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cells (e.g., SupT1, Daudi, MCF7, ZR-75-1, A2058, WM2664, H69, MV-4-11, BV173, Tom-1, NALM-1) are seeded in 96-well plates at a density of 1,000 to 20,000 cells per well, depending on the cell line.[2]
-
After 24 hours of incubation to allow for cell attachment, the cells are treated with this compound at a nine-point dose concentration range, typically from 1 nM to 10 µM.[2]
-
The plates are incubated for an additional 4 to 6 days.[2]
-
Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data is analyzed using statistical software (e.g., GraphPad Prism) to determine the EC50 values.[2]
Caption: Workflow for In Vitro Cell Viability Assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
Methodology:
-
Female immunodeficient mice (e.g., athymic nude mice) are subcutaneously implanted with a suspension of human cancer cells (e.g., MCF7).
-
Tumors are allowed to grow to a predetermined average size (e.g., 100-150 mm³).[6]
-
Mice are randomized into treatment and control (vehicle) groups.
-
This compound is administered orally, typically once daily, at various doses (e.g., 10, 50, 100 mg/kg).[2]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 27 days).[2][6]
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot for Rb phosphorylation).
Western Blot for Rb Phosphorylation
Objective: To confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of its downstream target, Rb.
Methodology:
-
CDK4/6-dependent cells (e.g., WM2664) are treated with varying concentrations of this compound (e.g., up to 300 nM) for a specified time (e.g., 24 hours).[4]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb) and total Rb. A loading control antibody (e.g., α-tubulin) is also used.[4]
-
The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the pRb band is compared to the total Rb and loading control bands to determine the extent of inhibition.
Conclusion
This compound (G1T38) is a potent and selective oral CDK4/6 inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its well-defined mechanism of action, involving the induction of G1 cell cycle arrest through the inhibition of Rb phosphorylation, makes it a promising therapeutic agent. The data summarized herein provides a comprehensive overview for researchers and drug development professionals interested in the continued investigation and clinical application of this compound.
References
- 1. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (G1T38) | inhibitor of CDK4/6 | CAS 1628256-23-4 | Buy this compound (G1T38) from Supplier InvivoChem [invivochem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Lerociclib's Selectivity for CDK4 vs. CDK6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of lerociclib, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). A comprehensive understanding of the differential inhibitory activity of this compound against these two closely related kinases is crucial for elucidating its mechanism of action, predicting clinical efficacy, and understanding its safety profile. This document details the quantitative measures of selectivity, the experimental protocols used for their determination, and the underlying signaling pathway.
Core Data: Biochemical Potency of this compound
The cornerstone of understanding this compound's selectivity lies in its half-maximal inhibitory concentration (IC50) values against the target kinases. Biochemical assays, utilizing purified recombinant enzymes, provide a direct measure of the compound's intrinsic inhibitory potential.
Table 1: this compound Biochemical IC50 Data
| Target Complex | IC50 (nM) |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 2 |
| CDK9/cyclin T | 28 |
Data sourced from a 2025 study published in Nature Communications.[1]
As indicated in Table 1, this compound is a highly potent inhibitor of both CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values in the low nanomolar range.[1] The data demonstrates a slight preferential activity towards CDK4, with a twofold lower IC50 value compared to CDK6. This subtle difference in potency is a key characteristic of its selectivity profile. For context, its potency against other kinases, such as CDK9, is significantly lower, highlighting its selectivity for the CDK4/6 subfamily.[1]
The CDK4/6 Signaling Pathway
This compound exerts its therapeutic effect by modulating the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining its inhibitory grip on E2F and inducing a G1 cell cycle arrest.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.
Biochemical Kinase Assays
These assays measure the direct inhibition of purified CDK4/cyclin D1 and CDK6/cyclin D3 enzyme activity by this compound. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Principle: The kinase activity is determined by measuring the amount of ADP produced, which is then converted to ATP and detected using a luciferase/luciferin reaction. A decrease in signal in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes
-
Kinase substrate (e.g., a fragment of the Rb protein)
-
ATP
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the CDK4/cyclin D1 and CDK6/cyclin D3 enzymes to the working concentration in kinase assay buffer. Prepare a substrate/ATP mix in the same buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound solution. Add the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiation of Reaction: Add the substrate/ATP mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Cell-Based Assays
Cell-based assays are critical for confirming the activity of this compound in a more physiologically relevant context. These assays typically measure the inhibition of cell proliferation or the modulation of a downstream biomarker, such as Rb phosphorylation.
1. Rb Phosphorylation Assay (Western Blot or In-Cell Western)
Principle: This assay directly measures the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811) in cancer cell lines treated with this compound. A reduction in phosphorylated Rb indicates target engagement and inhibition of CDK4/6 activity.
Materials:
-
Cancer cell line expressing wild-type Rb (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-loading control like β-actin)
-
Secondary antibodies (HRP-conjugated for Western Blot, fluorescently-labeled for In-Cell Western)
-
SDS-PAGE gels and Western blotting equipment or microplates and an imaging system for In-Cell Western.
Procedure (Western Blot):
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb, total Rb, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals.
2. Cell Proliferation/Viability Assays
Principle: These assays assess the impact of this compound on the proliferation of cancer cell lines. It is crucial to select an appropriate assay methodology, as some can produce misleading results with CDK4/6 inhibitors.
-
Recommended Method (DNA-based or Cell Counting): These methods directly measure the number of cells or the DNA content, which accurately reflects the cytostatic effect of G1 arrest induced by CDK4/6 inhibitors. Examples include CyQUANT™ assays or automated cell counting.
-
Cautionary Method (ATP-based): Assays like CellTiter-Glo® measure cellular ATP levels as a proxy for cell viability. However, cells arrested in G1 by CDK4/6 inhibitors often increase in size and ATP content per cell, which can mask the anti-proliferative effect and lead to an overestimation of the IC50 value.[1][2]
Procedure (General):
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density.
-
Compound Treatment: After cell adherence, treat with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Assay Readout: Perform the chosen assay (e.g., add a DNA-binding fluorescent dye and read fluorescence, or lyse cells and measure ATP levels).
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated controls and determine the IC50 values.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the CDK4/6 selectivity of a compound like this compound.
Caption: Workflow for assessing the CDK4 vs. CDK6 selectivity of this compound.
References
- 1. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Lerociclib: A Technical Guide to Overcoming Endocrine Resistance in HR+/HER2- Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of Lerociclib, a highly selective, next-generation CDK4/6 inhibitor, and its role in treating endocrine-resistant, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. It consolidates preclinical data and pivotal clinical trial results, focusing on the mechanism of action, experimental protocols, and clinical efficacy.
Introduction: The Challenge of Endocrine Resistance
Endocrine therapy (ET) is the cornerstone of treatment for HR+ advanced breast cancer (ABC), which accounts for over 70% of cases.[1] However, a significant challenge is the eventual development of primary or acquired resistance to these treatments, leading to disease progression.[1] The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical downstream signaling node that is often dysregulated in endocrine-resistant cancers, making it a key therapeutic target.[2]
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment landscape by blocking cell cycle progression at the G1-S checkpoint.[2][3] When combined with endocrine therapy, they have demonstrated a significant improvement in progression-free survival (PFS).[2][4] this compound (GB491) is a potent and highly selective oral CDK4/6 inhibitor designed to offer robust anti-tumor activity with a differentiated safety profile.[1][5][6] This guide details the scientific basis and clinical evidence supporting this compound's role in overcoming endocrine resistance.
Mechanism of Action: Dual Blockade of Mitogenic Signaling
This compound's therapeutic effect stems from its specific inhibition of CDK4 and CDK6. In HR+ breast cancer, estrogen signaling via the estrogen receptor (ER) drives the transcription of genes like CCND1, which encodes Cyclin D1.[4] Cyclin D1 then complexes with and activates CDK4/6. This active complex phosphorylates the retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression from the G1 to the S phase of the cell cycle.[3]
In endocrine-resistant states, this pathway can be reactivated through various mechanisms, rendering anti-estrogen therapies less effective. This compound directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[1][3] This action is synergistic with endocrine agents like fulvestrant, which degrade the estrogen receptor. The dual blockade effectively shuts down two key drivers of cancer cell proliferation.
Caption: Signaling pathway showing dual inhibition by endocrine therapy and this compound.
Preclinical Evidence
Preclinical studies have established the potent anti-tumor activity of this compound, particularly in combination with other agents in endocrine-resistant models.
Experimental Protocol: In Vivo Xenograft Models A key study evaluated the combination of G1T48 (an oral selective estrogen receptor degrader, SERD) and this compound in animal models of endocrine-resistant breast cancer.[7]
-
Models: Ovariectomized female nude mice were implanted with either estrogen-dependent MCF7 human breast cancer cells or tamoxifen-resistant (TamR) xenograft tumors.[8]
-
Treatment Arms: Mice were randomized to receive vehicle, this compound (50 mg/kg), G1T48 (30 or 100 mg/kg), or the combination of both agents.[8] Treatments were administered orally on a daily basis for 28 days.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. Statistical analysis (2-way ANOVA) was used to compare treatment effects.[8]
Results Summary In both estrogen-dependent and tamoxifen-resistant xenograft models, the combination of G1T48 and this compound resulted in significantly greater tumor growth inhibition compared to either agent alone.[7] This demonstrates a potent synergistic effect and provides a strong rationale for combining this compound with endocrine therapy to overcome resistance.
| Preclinical Model | Treatment | Outcome | Reference |
| Tamoxifen-Resistant (TamR) Xenograft | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significantly increased tumor growth inhibition vs. monotherapy | [7][8] |
| Estrogen-Dependent (MCF7) Xenograft | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significantly increased tumor growth inhibition vs. monotherapy | [8] |
| In Vitro Cell Lines | This compound | Potent inhibitor of Rb phosphorylation, inducing G1 arrest | [1] |
Clinical Validation: The LEONARDA-1 Phase III Trial
The LEONARDA-1 trial was a pivotal study designed to evaluate the efficacy and safety of this compound in patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[5][6]
Experimental Protocol: LEONARDA-1
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[5][9]
-
Patient Population: The trial enrolled 275 pre/peri-menopausal and postmenopausal patients with HR+/HER2-, locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[5][9] Patients were allowed one prior line of chemotherapy for metastatic disease.[9]
-
Randomization: Patients were randomized on a 1:1 basis.[5][6]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[9]
-
Secondary Endpoints: Included PFS assessed by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), and safety.[5][6]
Caption: Workflow of the LEONARDA-1 Phase III clinical trial.
Efficacy Data
The addition of this compound to fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival.[5][6] The median PFS was more than doubled in the this compound arm compared to the placebo arm.[9] This benefit was consistent across key patient subgroups, including those with visceral metastases and primary endocrine resistance.[1]
Table 1: LEONARDA-1 Efficacy Results
| Endpoint | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median PFS (Investigator) | 11.07 months | 5.49 months | 0.451 (0.311 - 0.656) | P = 0.000016 |
| Median PFS (BICR) | Not Reported | Not Reported | 0.353 (0.228 - 0.547) | P = 0.000002 |
| ORR (Measurable Disease) | 26.9% | 9.9% | N/A | <0.001 |
| Disease Control Rate (DCR) | Not Reported | Not Reported | N/A | N/A |
| Clinical Benefit Rate (CBR) | Not Reported | Not Reported | N/A | N/A |
Data sourced from LEONARDA-1 publications.[1][5][9]
Safety and Tolerability Profile
This compound plus fulvestrant demonstrated a manageable and tolerable safety profile.[9] The most common adverse events (AEs) were hematological, primarily neutropenia, which is a known class effect of CDK4/6 inhibitors.[9] Importantly, rates of severe non-hematological toxicities like diarrhea were very low, and the treatment discontinuation rate due to AEs was minimal.[9]
Table 2: Key Adverse Events (AEs) in LEONARDA-1 | Adverse Event | this compound + Fulvestrant | Placebo + Fulvestrant | | :--- | :--- | :--- | | Any Grade (%) | Grade 3/4 (%) | Any Grade (%) | Grade 3/4 (%) | | Neutropenia | 90.5% | 46.7% | 4.3% | 0% | | Leukopenia | 86.9% | Not Reported | 6.5% | Not Reported | | Anemia | 34.3% | Not Reported | 10.1% | Not Reported | | Thrombocytopenia | 19.7% | Not Reported | 3.6% | Not Reported | | Diarrhea | 19.7% | 0% | 3.6% | Not Reported | | Discontinuation due to AEs | 0.7% | N/A | 0% | N/A | Data sourced from ASCO 2023 presentation of LEONARDA-1.[9]
Conclusion and Future Directions
The cumulative evidence from preclinical models and the pivotal LEONARDA-1 trial strongly supports the role of this compound in overcoming endocrine resistance. The combination of this compound with fulvestrant provides a significant clinical benefit for patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[5][10]
Key Takeaways:
-
Potent Efficacy: this compound significantly prolongs progression-free survival in an endocrine-resistant population.[5][6]
-
Manageable Safety: The safety profile is consistent with the CDK4/6 inhibitor class, characterized primarily by manageable neutropenia and a low incidence of severe gastrointestinal toxicity.[9]
-
New Treatment Option: These findings establish this compound plus fulvestrant as an important treatment option for patients with endocrine-resistant HR+/HER2- advanced breast cancer.[5]
Future research will continue to explore mechanisms of acquired resistance to CDK4/6 inhibitors themselves and investigate novel combination strategies to further improve outcomes for patients with advanced breast cancer.[11][12]
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. HR+ HER2- Breast Cancer [resources.advancedpractitioner.com]
- 11. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 12. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Lerociclib: Expanding the Therapeutic Horizon Beyond Breast Cancer
A Technical Guide on the Preclinical and Translational Potential of a Novel CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lerociclib (G1T38), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant promise in the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[1] However, the foundational role of the CDK4/6-retinoblastoma (Rb) pathway in cell cycle progression suggests a broader therapeutic potential across a spectrum of malignancies. This technical guide synthesizes the available preclinical and translational data on the application of this compound in cancers other than breast cancer. We delve into its mechanism of action, present quantitative data from in vitro and in vivo studies in various cancer models, and provide detailed experimental protocols for key assays. Furthermore, we visualize the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals exploring the expanding therapeutic landscape of this compound.
Introduction: The Rationale for Exploring this compound Beyond Breast Cancer
The aberrant activation of the CDK4/6-Cyclin D-Rb-E2F signaling axis is a hallmark of numerous cancers, leading to uncontrolled cell proliferation.[1] By selectively inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and inducing a G1 cell cycle arrest.[1][2] This fundamental mechanism of action provides a strong rationale for investigating this compound's efficacy in a variety of tumor types that are dependent on this pathway for their growth and survival. Preclinical evidence has already suggested the potential of this compound in non-small cell lung cancer (NSCLC), melanoma, leukemia, and lymphoma.[2][3]
Mechanism of Action: The Core Signaling Pathway
This compound exerts its anti-tumor effects by targeting the key regulators of the G1-S phase transition of the cell cycle. The canonical pathway involves the inhibition of CDK4 and CDK6, leading to the downstream effects on cell proliferation.
Preclinical Efficacy of this compound in Non-Breast Cancer Models
Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have demonstrated the potential of this compound (G1T38) in NSCLC models, particularly in combination with targeted therapies. In patient-derived NSCLC xenografts, this compound showed significant tumor growth inhibition, especially in lung adenocarcinomas with oncogenic alterations in KRAS, EGFR, BRAF, and ALK.[4]
Table 1: Preclinical Efficacy of this compound (G1T38) in NSCLC Xenograft Models [4]
| Xenograft Model | Oncogenic Driver | Treatment | Tumor Growth Inhibition (TGI) |
| H1975 | EGFR L858R/T790M | G1T38 + Erlotinib | 77% (after 18 days) |
| H1975 | EGFR L858R/T790M | G1T38 + Afatinib | Delayed resistance & stabilized tumor growth |
| EGFR-mutant | - | G1T38 + Osimertinib | Significantly enhanced TGI vs. monotherapy |
These findings provided the rationale for a clinical trial of this compound in combination with osimertinib in patients with EGFR-mutant NSCLC (NCT03455829).[4]
Melanoma
In preclinical models of melanoma, this compound (G1T38) has shown anti-proliferative effects.[2] The dysregulation of the CDK4/6 pathway is a frequent event in melanoma, providing a strong basis for the use of CDK4/6 inhibitors.[5]
Hematological Malignancies
In vitro studies have indicated that this compound (G1T38) can inhibit cell proliferation in various leukemia and lymphoma cell lines.[2]
Prostate Cancer
Daily oral administration of this compound led to significant, durable, and dose-dependent inhibition of tumor growth in prostate cancer xenograft models.[1]
Experimental Protocols
In Vivo Xenograft Studies
The following protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK4/6 Inhibitors in Melanoma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Lerociclib in Breast Cancer Cells: An Application Note on IC50 Determination in MCF-7 Cells
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative breast cancer, the selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone of treatment. Lerociclib (G1T38) is a potent and selective oral CDK4/6 inhibitor that has demonstrated significant anti-tumor activity. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the widely used MCF-7 human breast cancer cell line, a critical step in preclinical drug evaluation.
This compound targets the CDK4/6 pathway, which is a key driver of cell cycle progression. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent inhibition of cancer cell proliferation.[1] In vitro enzymatic assays have shown that this compound is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values of 1 nM and 2 nM, respectively.[1]
This document outlines the materials and methods required for researchers, scientists, and drug development professionals to accurately determine the cell-based IC50 of this compound in MCF-7 cells, providing a foundation for further investigation into its therapeutic potential.
Data Presentation: this compound Potency and Comparative Analysis
The following table summarizes the known biochemical potency of this compound and provides a comparative overview of the cell-based IC50 values for other commercially available CDK4/6 inhibitors in MCF-7 cells. This data is essential for contextualizing the activity of this compound.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | CDK4/Cyclin D1 | 1 | - | Biochemical | [1] |
| CDK6/Cyclin D3 | 2 | - | Biochemical | [1] | |
| Palbociclib | CDK4/6 | 79.4 | MCF-7 | HTRF Assay (pRb) | Revvity Application Note |
| Ribociclib | CDK4/Cyclin D1 | 10 | - | Biochemical | |
| CDK6/Cyclin D3 | 39 | - | Biochemical |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
References
Application Notes and Protocols for Lerociclib Treatment of Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lerociclib (also known as G1T38) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their overactivity is a common feature in many types of cancer, leading to uncontrolled cell proliferation.[3][4] this compound works by binding to CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action halts the progression of the cell cycle from the G1 to the S phase, inducing cell cycle arrest and suppressing tumor cell proliferation.[1][5] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess its therapeutic potential.
Signaling Pathway of this compound
This compound targets the core machinery of the cell cycle. In many cancer cells, mitogenic signals lead to the upregulation of Cyclin D. Cyclin D then forms a complex with CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the transcription factor E2F, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[5][6] this compound inhibits the kinase activity of the CDK4/6-Cyclin D complex, thus pRb remains in its active, hypophosphorylated state, bound to E2F. This prevents the G1-S transition and results in a G1 cell cycle arrest.[1][3]
Caption: Mechanism of action of this compound on the CDK4/6 signaling pathway.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line Context | Reference |
| CDK4/Cyclin D1 | 1 | Biochemical Assay | [2] |
| CDK6/Cyclin D3 | 2 | Biochemical Assay | [2] |
| CDK9/Cyclin T | 28 | Biochemical Assay | [5] |
| WM2664 (Melanoma) | ~20 (EC50) | Cell-based G1 arrest | [2] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines for study (e.g., HR+/HER2- breast cancer lines like MCF7, or sarcoma lines like U-2 OS and MG-63).[6][7]
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability / Proliferation Assay
This protocol determines the effect of this compound on cell proliferation and helps calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 to 120 hours).[8]
-
Viability Assessment (using Crystal Violet):
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot a dose-response curve (percentage of cell viability vs. log of this compound concentration) to determine the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with this compound at relevant concentrations (e.g., EC50 concentration) and a vehicle control for 24 hours.[2]
-
Cell Harvesting:
-
Collect the culture medium (to include floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Fixation: Resuspend the cell pellet in 70% cold ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish the cell cycle phases.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases. A successful this compound treatment should show an increased percentage of cells in the G1 phase.[2]
Western Blotting for Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the CDK4/6 pathway.
-
Cell Lysis: Treat cells as described for the cell cycle analysis. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the band intensities between treated and control samples. This compound treatment is expected to decrease the levels of phosphorylated Rb.[7][9]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in cancer cell lines.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 Inhibition With this compound is a Potential Therapeutic Strategy for the Treatment of Pediatric Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Lerociclib-Resistant Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, making it a critical therapeutic target. While this compound and other CDK4/6 inhibitors have shown significant clinical efficacy, the development of acquired resistance is a major challenge. Understanding the mechanisms of resistance is crucial for developing subsequent treatment strategies.
These application notes provide a detailed protocol for establishing this compound-resistant breast cancer cell lines in vitro. Such models are invaluable tools for investigating the molecular mechanisms of resistance, identifying biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Data Presentation: Characterization of Parental vs. Resistant Cell Lines
The following tables summarize typical quantitative data expected when comparing parental (sensitive) and this compound-resistant breast cancer cell lines. Data is extrapolated from studies on other CDK4/6 inhibitors like palbociclib and abemaciclib, as specific data for this compound-resistant lines is emerging.
Table 1: Drug Sensitivity (IC50 Values)
| Cell Line | Parental IC50 (this compound) | Resistant IC50 (this compound) | Fold Resistance |
| MCF-7 | Expected: 5-50 nM | > 500 nM | 10 to >100-fold |
| T47D | Expected: 10-100 nM | > 1 µM | 10 to >100-fold |
| IC50 values are estimations based on the low nanomolar potency of this compound against CDK4/6 (1-2 nM) and typical resistance patterns observed with other CDK4/6 inhibitors.[1] |
Table 2: Cell Cycle Analysis (% of Cells in G1 Phase)
| Cell Line | Treatment | Parental Cells (% in G1) | Resistant Cells (% in G1) |
| MCF-7 | Vehicle (DMSO) | ~55-65% | ~55-65% |
| This compound (100 nM) | >85% (G1 Arrest) | ~60-70% (G1 Arrest Bypass) | |
| T47D | Vehicle (DMSO) | ~60-70% | ~60-70% |
| This compound (100 nM) | >90% (G1 Arrest) | ~65-75% (G1 Arrest Bypass) | |
| Data reflects the hallmark of CDK4/6 inhibitor action (G1 arrest) and the common resistance mechanism of bypassing this checkpoint.[2][3][4] |
Table 3: Key Protein Expression Changes
| Protein | Change in Resistant Cells | Pathway | Common Observation |
| p-Rb (S780/S807) | Decreased/Lost | Cell Cycle | Loss of CDK4/6 target engagement.[4][5][6] |
| CDK6 | Upregulated | Cell Cycle | Compensatory mechanism to overcome inhibition.[2][5][6][7] |
| Cyclin D1 | Upregulated | Cell Cycle | Driver of CDK4/6 activity.[2] |
| Cyclin E1/E2 | Upregulated | Cell Cycle | Bypass mechanism via CDK2 activation.[5][7] |
| CDK2 | Upregulated/Activated | Cell Cycle | Bypass mechanism to phosphorylate Rb.[5][7][8] |
| p27 | Downregulated | Cell Cycle | Loss of an endogenous CDK inhibitor.[5] |
| These changes are frequently observed in cell lines resistant to various CDK4/6 inhibitors and are anticipated in this compound-resistant models. |
Experimental Protocols
Protocol 1: Establishing this compound-Resistant Cell Lines
This protocol describes the generation of acquired resistance to this compound by continuous, long-term exposure of breast cancer cells to escalating concentrations of the drug.
Materials:
-
Parental HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
Determination of Initial this compound Concentration:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell lines.
-
The starting concentration for generating resistance should be at or slightly above the IC50 value. Given this compound's high potency, a starting concentration of 50-100 nM is recommended.
-
-
Induction of Resistance (Dose Escalation):
-
Culture parental cells in their complete medium containing the initial concentration of this compound.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Once the cells are stably proliferating at the given concentration (typically requires 2-4 weeks), increase the this compound concentration.
-
A stepwise dose escalation is recommended. For example, double the drug concentration at each step (e.g., 100 nM → 200 nM → 400 nM → 800 nM → 1.6 µM).
-
Continue this process for several months (typically 4-9 months). The goal is to establish a cell population that can proliferate in the presence of a high concentration of this compound (e.g., 1-2 µM).
-
-
Maintenance of Resistant Cell Lines:
-
Once resistance is established, the cell lines should be continuously cultured in a medium containing the maintenance concentration of this compound (the final concentration at which they are proliferative).
-
For experiments, it is common practice to withdraw this compound from the culture medium for 24-48 hours to observe the direct effects of subsequent treatments without interference.
-
-
Cryopreservation:
-
At each stage of resistance development, it is advisable to freeze down vials of cells as backups.
-
Protocol 2: Confirmation of Resistance - IC50 Determination
Procedure:
-
Seed both parental and putative resistant cells in 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM) for 72-120 hours.
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values for both parental and resistant cell lines using non-linear regression analysis. A significant increase (minimum of 3-10 fold) in the IC50 value confirms the resistant phenotype.[9][10]
Protocol 3: Validation of Resistance - Cell Cycle Analysis
Procedure:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with vehicle (DMSO) or a concentration of this compound known to induce G1 arrest in parental cells (e.g., 100 nM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a propidium iodide (PI) solution containing RNase.
-
Analyze the cell cycle distribution by flow cytometry. Parental cells should show a strong G1 arrest, while resistant cells will show a significantly reduced G1 population and a higher proportion of cells in S and G2/M phases compared to the treated parental cells.[2][3]
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for generating resistant cell lines and the key signaling pathways involved in CDK4/6 inhibitor resistance.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 8. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lerociclib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerociclib (also known as G1T38) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase. In many forms of cancer, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactive, leading to uncontrolled cell proliferation. This compound works by binding to CDK4 and CDK6, which inhibits the phosphorylation of the retinoblastoma (Rb) protein. This action prevents the G1-S phase transition, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[1] Preclinical studies in mouse xenograft models have demonstrated that daily oral administration of this compound leads to significant, durable, and dose-dependent inhibition of tumor growth in various cancers, including breast and non-small cell lung cancer.[2]
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols and a summary of key quantitative data from preclinical studies.
Mechanism of Action: CDK4/6 Inhibition
This compound's primary mechanism of action is the competitive inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Rb protein, a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression. This leads to a G1 cell cycle arrest and an overall anti-proliferative effect on cancer cells.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models.
Table 1: this compound Monotherapy Tumor Growth Inhibition
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) | Notes |
| MCF7 | ER+ Breast Cancer | 10 | 27 days | ~12% | Daily oral administration.[1] |
| MCF7 | ER+ Breast Cancer | 50 | 27 days | ~74% | Daily oral administration.[1] |
| MCF7 | ER+ Breast Cancer | 100 | 27 days | ~90% | Daily oral administration.[1] |
| ZR-75-1 | ER+ Breast Cancer | 50 | Not Specified | 77% | Daily oral administration. |
| HER2+ | Breast Cancer | Not Specified | 21 days | 8% tumor regression | Control animals showed a 577% increase in tumor burden.[1] |
| TamR | Tamoxifen-Resistant Breast Cancer | 50 | 28 days | Significant | Daily oral administration.[3] |
| TamR | Tamoxifen-Resistant Breast Cancer | 100 | 28 days | Significant | Daily oral administration.[3] |
Table 2: this compound Combination Therapy Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Combination Treatment | Treatment Duration | Outcome |
| MCF7 | ER+ Breast Cancer | This compound (50 mg/kg) + G1T48 (30 or 100 mg/kg) | 28 days | More effective than either monotherapy.[3] |
| TamR | Tamoxifen-Resistant Breast Cancer | This compound (50 mg/kg) + G1T48 (30 or 100 mg/kg) | 28 days | Increased response compared to monotherapy.[3] |
| PDX (ER-Y537S) | ER+ Breast Cancer | This compound (50 mg/kg) + G1T48 (30 mg/kg) | 60 days | More effective than monotherapy of either drug.[4] |
Experimental Protocols
Protocol 1: Establishment of Mouse Xenograft Models
This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., female athymic nu/nu mice)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin, collect the cells, and centrifuge.
-
Cell Preparation: Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice.
-
Animal Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of the mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Oral Administration of this compound via Gavage
This protocol details the procedure for administering this compound directly into the stomach of a mouse.
Materials:
-
This compound
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose)
-
Balance and weighing supplies
-
Homogenizer or sonicator
-
Animal scale
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)
-
Syringes
Procedure:
-
Drug Formulation: Prepare the this compound formulation at the desired concentration. The vehicle should be chosen based on the drug's solubility and stability. For many preclinical studies, a suspension in 0.5% methylcellulose or a similar vehicle is used. Ensure the formulation is homogenous.
-
Dosage Calculation: Weigh each mouse to determine the precise volume of the drug formulation to be administered based on its body weight (e.g., in mg/kg).
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Drug Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress.
Protocol 3: Western Blot Analysis of Phosphorylated Rb (pRb)
This protocol outlines the steps to assess the pharmacodynamic effects of this compound by measuring the levels of phosphorylated Rb in tumor tissue.
Materials:
-
Tumor tissue from xenograft models
-
RIPA buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRb, anti-total Rb, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis: Excise tumors from treated and control mice and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pRb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pRb signal to total Rb and a loading control to determine the extent of target inhibition.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in a variety of mouse xenograft models, both as a monotherapy and in combination with other targeted agents. The protocols outlined in these application notes provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of this CDK4/6 inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the advancement of cancer research and drug development.
References
- 1. This compound (G1T38) | inhibitor of CDK4/6 | CAS 1628256-23-4 | Buy this compound (G1T38) from Supplier InvivoChem [invivochem.com]
- 2. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor this compound inhibit tumor growth in animal models of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Lerociclib Efficacy in Patient-Derived Xenografts (PDX)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lerociclib (formerly G1T38) is an oral, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are critical components of the cell cycle machinery, and their dysregulation is a hallmark of various cancers.[3] this compound induces G1 cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell proliferation in CDK4/6-dependent tumors.[1][3] Preclinical studies in patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity of human tumors, are crucial for evaluating the therapeutic potential of agents like this compound and identifying patient populations most likely to respond.[4] These models have been instrumental in demonstrating the anti-tumor activity of this compound as a single agent and in combination with other targeted therapies.[1][5]
This document provides a detailed overview of the efficacy of this compound in various PDX models and comprehensive protocols for key experiments.
Mechanism of Action: CDK4/6 Signaling Pathway
This compound targets the Cyclin D-CDK4/6-Rb pathway, a central regulator of the G1-S phase transition in the cell cycle. In many cancer types, including hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 arrest.
Data Presentation: this compound Efficacy in PDX Models
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in various PDX and xenograft models.
Table 1: Single-Agent this compound Efficacy in a Non-Small Cell Lung Cancer (NSCLC) PDX Model
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| CTG-0159 | Stage III Primary Squamous Cell Carcinoma (EGFRWT) | This compound (G1T38) | 100 mg/kg, oral, daily | 28 days | 77% | [1] |
Table 2: this compound Efficacy in an ER+ Breast Cancer Cell-Line Derived Xenograft Model (ZR-75-1)
| Treatment | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Comparison | Reference |
| Palbociclib | 10 mg/kg, oral, daily | 28 days | 18% | - | [6] |
| Palbociclib | 50 mg/kg, oral, daily | 28 days | 66% | - | [6] |
| Palbociclib | 100 mg/kg, oral, daily | 28 days | 87% | - | [6] |
| This compound (G1T38) | 50 mg/kg, oral, daily | 28 days | Not specified, but significantly more efficacious than Palbociclib at the same dose | Significantly more efficacious than Palbociclib at 50 mg/kg | [6] |
Table 3: Efficacy of this compound in Combination with G1T48 (Oral SERD) in an ER+ Breast Cancer PDX Model with an ESR1 Mutation
| PDX Model | Mutation | Treatment | Dosing Schedule | Duration | Outcome | Reference |
| ST2177 | ER-Y537S | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Oral, daily | 60 days | More effective in delaying tumor growth than either monotherapy | [5] |
| ST2177 | ER-Y537S | This compound (50 mg/kg) | Oral, daily | 60 days | - | [5] |
| ST2177 | ER-Y537S | G1T48 (30 mg/kg) | Oral, daily | 60 days | - | [5] |
| ST2177 | ER-Y537S | G1T48 (100 mg/kg) | Oral, daily | 60 days | More efficacious than fulvestrant | [5] |
| ST2177 | ER-Y537S | Fulvestrant (5 mg/animal) | Not specified | 60 days | - | [5] |
| ST2177 | ER-Y537S | Vehicle | - | 60 days | - | [5] |
Table 4: Experimental Design for In Vivo Efficacy Assessment of this compound in a Pancreatic Cancer PDX Model
| PDX Model | Mutation | Treatment Groups | Dosing Schedule | Duration | Endpoint | Reference |
| PATX179 | KRAS G12V | 1. Vehicle2. Lerociclib3. Ulixertinib4. This compound + Ulixertinib | 1. -2. 50 mg/kg, oral, qd3. 50 mg/kg, oral, bid4. As above | 38 days | Tumor volume changes (%) | [7] |
Note: Specific tumor volume change data for the PATX179 model was not available in the reviewed literature.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the general procedure for establishing subcutaneous PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue
-
Survival medium (e.g., DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile surgical instruments
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Anesthetics
-
Calipers
Procedure:
-
Tissue Acquisition: Obtain fresh tumor specimens from surgically resected patient tumors under sterile conditions. The time from resection to implantation should be minimized, ideally under 24 hours.[4]
-
Transportation: Transport the tumor tissue in a survival medium at room temperature.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood or debris.
-
Fragmentation: Dissect the tumor into small fragments of approximately 2-5 mm³.[8]
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket. Insert a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When the tumor reaches a volume of approximately 1 cm³, euthanize the mouse and aseptically excise the tumor. A portion of the tumor can be used for subsequent passaging into new mice, and the remainder can be cryopreserved for banking or used for analysis.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Materials:
-
PDX-bearing mice with established tumors (e.g., 150-250 mm³)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Tumor Growth and Randomization: Once the PDX tumors reach a mean volume of approximately 150-250 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer this compound daily via oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg).[1][7] The control group receives the vehicle.
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Study Endpoint: The study can be terminated after a fixed duration (e.g., 28 or 38 days) or when tumors in the control group reach a predetermined size.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Plot mean tumor volume ± SEM over time for each group.
-
Protocol 3: Ex Vivo PDX Tumor Slice Culture Assay
This protocol describes an ex vivo method to assess the sensitivity of PDX tumor tissue to this compound.
Materials:
-
Freshly excised PDX tumors
-
Vibrating microtome
-
Culture medium
-
96-well plates
-
This compound (in various concentrations)
-
Viability assay reagent (e.g., PrestoBlue®)
-
Plate reader
Procedure:
-
Tumor Slicing: Immediately after excision, embed the PDX tumor in low-melting-point agarose and cut into uniform slices (e.g., 200 µm thickness) using a vibrating microtome.[7]
-
Plating: Place individual tumor slices into the wells of a 96-well plate containing culture medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.3 µM, 1 µM, 3 µM) to the wells.[7] Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent such as PrestoBlue® to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the untreated controls to determine the percentage of viable cells at each drug concentration. Analyze the dose-response curves, for instance, by calculating the area under the curve (AUC) to quantify drug sensitivity.
Conclusion
Patient-derived xenograft models are invaluable tools for the preclinical evaluation of targeted therapies like this compound. The data generated from these models demonstrate the potent anti-tumor activity of this compound in various cancer types, including NSCLC and breast cancer, both as a single agent and in combination with other therapies. The provided protocols offer a framework for researchers to conduct robust and reproducible studies to further elucidate the efficacy and mechanisms of action of this compound in clinically relevant settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Lerociclib-Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (first gap) phase to the S (synthesis) phase.[2][3] In many cancer types, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2][4] this compound's mechanism of action involves binding to CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase.[3][5] The result is a G1 phase cell cycle arrest, which inhibits tumor cell proliferation.[1][6]
This document provides a detailed protocol for analyzing the cell cycle effects of this compound treatment in a cancer cell line using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content.[7]
Mechanism of Action of this compound
The diagram below illustrates the signaling pathway affected by this compound. In normal cell cycle progression, growth signals lead to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate the Rb protein. This releases the E2F transcription factor, allowing the expression of genes necessary for the G1 to S phase transition. This compound inhibits CDK4/6, preventing Rb phosphorylation and causing the cells to arrest in the G1 phase.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7, U-2 OS)
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For cell detachment.
-
70% Ethanol: Ice-cold, for cell fixation.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometry Tubes
Procedure
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or a vehicle control (DMSO).
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][9]
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3).[11]
-
Acquire at least 10,000-20,000 events per sample.
-
Use a linear scale for the DNA content histogram.[12]
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing the cell cycle effects of this compound.
References
- 1. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibition with this compound is a potential therapeutic strategy for the treatment of pediatric sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocellect.com [nanocellect.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for In Vivo Imaging of Lerociclib-Treated Tumors in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a frequent event in several cancers, leading to uncontrolled cell proliferation. This compound induces G1 cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cancer cell proliferation.[1] Preclinical studies in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer have demonstrated that daily oral administration of this compound leads to significant, durable, and dose-dependent inhibition of tumor growth.[1]
In vivo imaging techniques are crucial for the non-invasive monitoring of tumor progression and therapeutic response in preclinical animal models. Bioluminescence imaging (BLI) and Positron Emission Tomography (PET) are powerful modalities for quantitatively assessing tumor burden and the biological activity of anticancer agents. This document provides detailed application notes and protocols for the in vivo imaging of this compound-treated tumors in mice, focusing on bioluminescence and PET imaging techniques.
Key Signaling Pathway
This compound's mechanism of action centers on the inhibition of the Cyclin D-CDK4/6-Rb pathway. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
Bioluminescence Imaging (BLI) for Monitoring Tumor Burden
Bioluminescence imaging is a highly sensitive, non-invasive technique for tracking tumor growth and response to therapy in real-time.[2][3] This method relies on tumor cells that are genetically engineered to express a luciferase enzyme.
-
Cell Line Preparation:
-
Use a cancer cell line (e.g., human breast cancer cell line MDA-MB-231) stably transfected with a luciferase reporter gene (e.g., firefly luciferase).
-
Culture the cells in appropriate media and conditions. Ensure cells are in the exponential growth phase before implantation.
-
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., female nude mice) for xenograft models.
-
For subcutaneous tumors, inject 1 x 10⁶ cells in 0.1 mL of a suitable medium (e.g., PBS) into the flank of each mouse.[4]
-
For orthotopic models (e.g., mammary fat pad), inject the same number of cells into the target tissue.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using caliper measurements.
-
Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[5]
-
Administer this compound orally at the desired dose and schedule (e.g., daily). The vehicle control group should receive the same volume of the vehicle solution.
-
-
Bioluminescence Imaging Procedure:
-
Anesthetize mice using isoflurane (2-3%).[5]
-
Prepare a stock solution of D-luciferin potassium salt in sterile PBS (e.g., 15 mg/mL).[5]
-
Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight.[4][5]
-
Image the mice 5-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).[2][5]
-
Acquire images with an exposure time that avoids signal saturation.
-
-
Data Acquisition and Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/s/cm²/sr).[2]
-
Perform longitudinal imaging at regular intervals (e.g., weekly) to monitor changes in tumor burden over the course of the treatment.
-
Positron Emission Tomography (PET) for Assessing Metabolic Response
PET imaging can provide quantitative information on the metabolic activity of tumors, offering an early indication of treatment response. Tracers such as ¹⁸F-FDG (fluorodeoxyglucose) are commonly used to measure glucose metabolism, which is often elevated in cancer cells.
-
Animal and Tumor Model Preparation:
-
Follow the same procedure for establishing tumor-bearing mice as described for bioluminescence imaging.
-
-
PET Imaging Procedure:
-
Fast mice for 4-6 hours before tracer injection to reduce background glucose levels.
-
Anesthetize mice with isoflurane.
-
Inject the PET tracer (e.g., 7-8 MBq of ¹⁸F-FDG) intravenously via the tail vein.[5]
-
Allow for a 45-60 minute uptake period, during which the mice should be kept warm and under anesthesia.[5]
-
Acquire PET images for 10-15 minutes, followed by a CT scan for anatomical co-registration.[5]
-
-
Data Acquisition and Analysis:
-
Reconstruct PET images and co-register them with the CT data.
-
Draw regions of interest (ROIs) around the tumor on the fused PET/CT images.
-
Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.
-
Compare the change in SUVmax from baseline to post-treatment time points to assess the metabolic response to this compound.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data obtained from in vivo imaging studies of this compound. While specific data for this compound is limited in the public domain, these templates are based on typical findings for CDK4/6 inhibitors.
Table 1: Tumor Burden Measured by Bioluminescence Imaging
| Treatment Group | Day 0 (photons/s) | Day 7 (photons/s) | Day 14 (photons/s) | Day 21 (photons/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.5 x 10⁶ ± 0.3 x 10⁶ | 5.2 x 10⁶ ± 1.1 x 10⁶ | 1.8 x 10⁷ ± 0.4 x 10⁷ | 5.5 x 10⁷ ± 1.2 x 10⁷ | - |
| This compound (50 mg/kg) | 1.6 x 10⁶ ± 0.4 x 10⁶ | 2.1 x 10⁶ ± 0.5 x 10⁶ | 3.5 x 10⁶ ± 0.8 x 10⁶ | 8.9 x 10⁶ ± 2.1 x 10⁶ | 83.8% |
| This compound (100 mg/kg) | 1.5 x 10⁶ ± 0.2 x 10⁶ | 1.7 x 10⁶ ± 0.3 x 10⁶ | 2.0 x 10⁶ ± 0.4 x 10⁶ | 2.8 x 10⁶ ± 0.6 x 10⁶ | 94.9% |
Data are presented as mean ± SEM. Percent tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Tumor Metabolic Activity Measured by ¹⁸F-FDG PET
| Treatment Group | Baseline SUVmax | Day 3 SUVmax | Day 7 SUVmax | % Change from Baseline (Day 7) |
| Vehicle Control | 2.1 ± 0.3 | 2.3 ± 0.4 | 2.8 ± 0.5 | +33.3% |
| This compound (100 mg/kg) | 2.2 ± 0.4 | 1.5 ± 0.2 | 1.1 ± 0.3 | -50.0% |
Data are presented as mean ± SEM.
Conclusion
In vivo imaging with bioluminescence and PET are powerful tools for the preclinical evaluation of this compound. These techniques allow for the longitudinal and quantitative assessment of tumor burden and metabolic activity, providing critical insights into the pharmacodynamic effects and anti-tumor efficacy of this CDK4/6 inhibitor. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust in vivo imaging studies for the development of this compound and other targeted cancer therapies.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncology.labcorp.com [oncology.labcorp.com]
- 3. Response evaluation with 18F-FDG PET/CT in metastatic breast cancer patients treated with Palbociclib: first experience in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Lerociclib Stock Solutions for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lerociclib (G1T38) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent dilutions for use in various cell-based assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is foundational to the correct preparation of stock solutions. Key data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄N₈O | [1][2] |
| Molecular Weight | 474.6 g/mol | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |
| Storage of Solid | -20°C | [5] |
| Storage of Stock Solution | -20°C or -80°C | [4] |
This compound Stock Solution Preparation Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments and is based on the reported solubility of similar CDK4/6 inhibitors in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile, pre-labeled polypropylene tube on a calibrated precision balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.746 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 474.6 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 474.6 g/mol = 0.004746 g = 4.746 mg
-
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved. If necessary, gently warm the solution at 37°C for a short period and vortex again.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months.
-
Preparation of Working Solutions
For most in vitro experiments, the high-concentration stock solution will need to be serially diluted to the desired final concentrations. The IC₅₀ values for this compound's inhibition of CDK4 and CDK6 are in the low nanomolar range, so working concentrations will typically fall within the nanomolar to low micromolar range.
Protocol for Serial Dilutions:
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare one or more intermediate dilutions in sterile DMSO or the appropriate cell culture medium. For example, to prepare a 1 mM intermediate stock from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Final Working Solutions: Further dilute the intermediate stock(s) in the final cell culture medium to achieve the desired experimental concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the protocols and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Mechanism of action of this compound in the CDK4/6-Cyclin D-Rb signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for in vitro research. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the specific product information sheet provided by the supplier for any batch-specific recommendations.
References
Application Note: Uncovering Lerociclib Resistance Mechanisms Using Genome-Wide CRISPR/Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction Lerociclib (G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves binding to CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] This action halts the cell cycle progression from the G1 to the S phase, thereby suppressing DNA replication and decreasing tumor cell proliferation.[4] this compound is under investigation for treating various cancers, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][5]
Despite the promising efficacy of CDK4/6 inhibitors, both intrinsic and acquired resistance pose significant clinical challenges.[6] Understanding the genetic drivers of resistance is crucial for developing combination therapies and patient stratification strategies. Genome-wide CRISPR/Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genes whose loss confers resistance to anticancer agents.[7][8][9] This application note provides a detailed protocol for utilizing CRISPR/Cas9 screens to identify and validate genes that mediate resistance to this compound.
Signaling Pathways and Resistance Mechanisms
The primary pathway targeted by this compound is the Cyclin D-CDK4/6-Rb axis. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate the Rb tumor suppressor protein. This releases E2F transcription factors, allowing the expression of genes required for S-phase entry. Resistance can emerge from alterations that either bypass the need for CDK4/6 activity or render the drug ineffective.
Commonly identified resistance mechanisms to CDK4/6 inhibitors include:
-
Loss of Rb function (RB1 mutation): This decouples the cell cycle from CDK4/6 regulation.[10][11]
-
Cyclin E1 (CCNE1) amplification or overexpression: Cyclin E1 complexes with CDK2 to phosphorylate Rb, providing an alternative pathway for G1/S transition.[12][13][14][15]
-
CDK6 amplification: Increased levels of the drug target can overcome inhibition.[16][17][18]
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote proliferation independently of the CDK4/6 axis.[13][18]
Caption: CDK4/6-Rb signaling pathway and key resistance points.
Experimental Design and Protocols
A genome-wide CRISPR knockout screen is performed by transducing a population of cancer cells with a pooled lentiviral single-guide RNA (sgRNA) library.[7] This creates a diverse pool of cells, each with a single gene knockout. The cell population is then treated with this compound, and cells that survive and proliferate are enriched for sgRNAs targeting genes whose loss confers resistance. Deep sequencing of the sgRNA cassette from the surviving population compared to a control population identifies these resistance genes.[19]
Caption: Workflow for a pooled CRISPR knockout resistance screen.
Protocol 1: Generation of this compound-Resistant Cell Lines (Optional but Recommended)
Generating a resistant cell line can provide a valuable positive control and tool for comparative studies.[20]
-
Cell Culture: Culture a sensitive parental cancer cell line (e.g., MCF7) in standard conditions (e.g., DMEM with 10% FBS).[18]
-
Initial Drug Exposure: Determine the initial IC50 of this compound for the parental cell line. Begin continuous exposure of cells to this compound at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the this compound concentration in a stepwise manner. Allow the cells to adapt at each concentration before escalating further.[20] This process can take several months.
-
Resistance Confirmation: After establishing a cell line that can proliferate in a high concentration of this compound (e.g., 5-10x the parental IC50), confirm the resistance phenotype by performing a cell viability assay to compare the IC50 values of the parental and newly generated resistant line.[20]
Protocol 2: Genome-Wide CRISPR/Cas9 Knockout Screen
This protocol is adapted from established methods for pooled CRISPR screens.[7][21][22]
-
Cell Line Preparation:
-
Select a cancer cell line sensitive to this compound (e.g., MCF7, T47D).
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCas9-Blast) followed by antibiotic selection.
-
Confirm Cas9 activity using a functional assay.
-
-
Lentiviral Library Transduction:
-
Transduce the Cas9-expressing cells with a genome-scale sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA integration.[7]
-
Perform the transduction at a scale that maintains a library representation of at least 500-1000 cells per sgRNA after selection.
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing an appropriate antibiotic (e.g., puromycin) to select for transduced cells.
-
-
This compound Selection:
-
After antibiotic selection is complete (typically 3-7 days), harvest a baseline cell population (T=0 reference).
-
Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with this compound.
-
The this compound concentration should be sufficient to inhibit the growth of the majority of cells (e.g., IC80-IC90).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation. Replenish with fresh medium and this compound/DMSO every 2-3 days.
-
-
Sample Harvesting and Genomic DNA Extraction:
-
Harvest cells from the DMSO-treated and this compound-treated populations at the end of the screen.
-
Extract high-quality genomic DNA (gDNA) from the T=0, DMSO, and this compound-treated cell pellets.
-
-
NGS Library Preparation and Sequencing:
-
Use PCR to amplify the integrated sgRNA sequences from the gDNA. Use primers that anneal to the regions flanking the sgRNA cassette in the lentiviral vector.
-
Perform a second round of PCR to add sequencing adapters and indexes.
-
Pool the indexed libraries and perform high-throughput sequencing on a platform like an Illumina NextSeq or NovaSeq. Aim for sufficient read depth to capture the sgRNA distribution (at least 300-500 reads per sgRNA).
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated or T=0 populations.[21]
-
Rank genes based on the enrichment scores of their corresponding sgRNAs to identify top candidate resistance genes.
-
Protocol 3: Validation of Candidate Resistance Genes
Validation experiments are essential to confirm the findings from the primary screen.
3.1 Cell Viability Assay (IC50 Determination)
This assay confirms that knockout of a candidate gene confers resistance to this compound.[23][24]
-
Generate Knockout Cells: In the parental Cas9-expressing cell line, individually knock out a top candidate gene using 2-3 validated sgRNAs. A non-targeting sgRNA should be used as a control.
-
Cell Seeding: Seed the control and knockout cells into 96-well plates at an optimized density.[23]
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 10-point, 3-fold serial dilution) and a vehicle control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Measure cell viability using a suitable assay, such as a resazurin-based assay or an ATP-based luminescent assay (e.g., CellTiter-Glo).[24][25]
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the IC50 values. A significant increase in the IC50 for the knockout cells compared to the control cells validates the gene's role in resistance.[20]
3.2 Western Blotting
Western blotting can be used to confirm protein knockout and investigate changes in the CDK4/6 pathway.[26][27]
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental, control sgRNA, and candidate gene knockout cells, both with and without this compound treatment.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[27]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[28]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[26] Key antibodies include:
-
Antibody against the protein product of the candidate gene (to confirm knockout).
-
Antibodies for p-Rb (Ser780/Ser807/811), total Rb, Cyclin E1, CDK6, and β-actin (as a loading control).
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29] Analyze changes in protein expression and phosphorylation status.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Top Candidate Genes from CRISPR Screen for this compound Resistance
| Rank | Gene Symbol | sgRNA Count | Average Log2 Fold Change (this compound vs. DMSO) | P-value |
| 1 | RB1 | 5/6 | 8.5 | <0.0001 |
| 2 | CCNE1 | 4/4 | 7.2 | <0.0001 |
| 3 | GENEX | 6/6 | 6.8 | <0.0001 |
| 4 | GENEY | 5/6 | 6.5 | 0.0002 |
| 5 | GENEZ | 4/5 | 6.1 | 0.0005 |
This table presents hypothetical data for illustrative purposes.
Table 2: Validation of this compound Resistance in Candidate Gene Knockout Cells
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Change vs. Control |
| MCF7-Cas9 | Non-Targeting Control | 150 ± 12 | 1.0 |
| MCF7-Cas9 | GENEX KO | 850 ± 45 | 5.7 |
| MCF7-Cas9 | GENEY KO | 795 ± 51 | 5.3 |
| MCF7-Cas9 | GENEZ KO | 165 ± 18 | 1.1 (Not Validated) |
This table presents hypothetical data for illustrative purposes. Data are shown as mean ± SD.
Conclusion
The combination of genome-wide CRISPR/Cas9 screening with rigorous validation protocols provides a powerful platform to systematically dissect the mechanisms of resistance to targeted therapies like this compound. The identification of novel resistance genes can reveal new drug targets, inform the development of rational combination therapies to overcome or prevent resistance, and aid in the discovery of biomarkers to predict patient response. This approach is a cornerstone of modern cancer biology and drug development, accelerating the translation of genomic insights into clinical strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - G1 Therapeutics/Genor Biopharma - AdisInsight [adisinsight.springer.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 7. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RB loss determines selective resistance and novel vulnerabilities in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 14. LncRNA EILA promotes CDK4/6 inhibitor resistance in breast cancer by stabilizing cyclin E1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synthego.com [synthego.com]
- 22. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens | Springer Nature Experiments [experiments.springernature.com]
- 23. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. youtube.com [youtube.com]
Troubleshooting & Optimization
Lerociclib Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture
Welcome to the Lerociclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of this compound in a cell culture setting. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the G1-S phase transition of the cell cycle, leading to G1 arrest and inhibition of cell proliferation.[2][3][4]
Q2: Beyond G1 arrest, what other cellular phenotypes can be expected with this compound treatment?
While G1 arrest is the canonical on-target effect, prolonged treatment with CDK4/6 inhibitors like this compound can lead to other cellular outcomes. These can include:
-
Cellular Senescence: A state of irreversible cell cycle arrest characterized by specific morphological and molecular markers.[3][5][6]
-
Apoptosis: In certain cellular contexts, such as in NOTCH1-activated T-cell acute lymphoblastic leukemia (T-ALL), CDK4/6 inhibition has been shown to induce programmed cell death.[3]
-
Replication Stress: Following withdrawal of the inhibitor after a prolonged G1 arrest, cells may experience DNA replication stress, leading to DNA damage and potentially long-term cell cycle withdrawal.[2]
These effects are generally considered to be downstream consequences of potent on-target CDK4/6 inhibition rather than direct off-target effects.
Q3: My viability assay (e.g., MTT, CellTiter-Glo) shows a weaker effect than expected based on cell cycle arrest. Why?
Standard viability assays that measure metabolic activity or ATP levels can underestimate the cytostatic effects of CDK4/6 inhibitors like this compound.[7][8] This is because cells arrested in G1 are still metabolically active. It is recommended to use assays that directly measure cell number (e.g., crystal violet staining, cell counting) or DNA content to more accurately assess the anti-proliferative effects.
Q4: How can I confirm that the observed phenotype in my cell line is due to on-target CDK4/6 inhibition?
A key step in validating on-target effects is to use appropriate control cell lines. The most critical negative control is a cell line that lacks a functional Rb protein (Rb-null or Rb-deficient).[7][8] Since Rb is the direct substrate of CDK4/6, Rb-null cells are resistant to the G1 arrest induced by CDK4/6 inhibitors. If this compound still produces the same effect in an Rb-null cell line, it is likely an off-target effect.
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected results that may be due to off-target effects of this compound.
Issue 1: Unexpected Cell Morphology or Phenotype Not Consistent with G1 Arrest
If you observe unusual changes in cell morphology, differentiation, or other phenotypes that are not typically associated with G1 arrest, consider the following troubleshooting workflow:
Caption: Workflow for distinguishing on-target vs. off-target effects.
Issue 2: this compound Shows Activity in an Rb-Null Cell Line
If you observe an effect of this compound in a cell line lacking functional Rb, this strongly suggests an off-target mechanism. The following steps can help to characterize this effect.
Experimental Protocol: Characterizing a Potential Off-Target Effect
-
Confirm Rb Status: Ensure the cell line is genuinely Rb-null by Western blot for total Rb protein.
-
Determine IC50: Perform a dose-response curve with this compound in the Rb-null cell line to determine the half-maximal inhibitory concentration (IC50) for the observed off-target effect.
-
Kinase Selectivity Comparison: Compare the off-target IC50 with the known on-target IC50 of this compound for CDK4 and CDK6. A significant difference may indicate a lower-affinity off-target interaction.
-
Compare with Other CDK4/6 Inhibitors: Test other CDK4/6 inhibitors with different selectivity profiles (e.g., Palbociclib, Abemaciclib) in the same Rb-null cell line. If the effect is unique to this compound, it points to a specific off-target kinase.
-
Kinome Profiling: If the off-target effect is significant and reproducible, consider a broader kinase profiling assay to identify potential off-target kinases inhibited by this compound at the effective concentration.
Data on Kinase Selectivity
| Kinase | This compound IC50 (nM) | Reference Cell Lines for On-Target Effect |
| CDK4/CyclinD1 | 1 | MCF7 (HR+/HER2- Breast Cancer) |
| CDK6/CyclinD3 | 2 | U-2 OS (Osteosarcoma) |
| CDK9/cyclin T | ~28 | - |
Note: IC50 values are from biochemical assays and may not directly translate to cellular potency.
Signaling Pathway Considerations
The primary signaling pathway affected by this compound is the Cyclin D-CDK4/6-Rb-E2F pathway, which is central to the G1/S cell cycle checkpoint.
Caption: On-target pathway of this compound.
Should you encounter persistent issues that are not addressed by this guide, we recommend consulting the relevant product literature and considering further experimental validation to characterize the observed effects.
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lerociclib proliferation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lerociclib in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein.[1][4] This inhibition prevents the release of the E2F transcription factor, which is crucial for the cell cycle to progress from the G1 (growth) phase to the S (DNA synthesis) phase.[4] Consequently, this compound induces G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2][5] This targeted approach is particularly effective in cancers where the CDK4/6 pathway is overactive, such as in hormone receptor-positive (HR+), HER2-negative breast cancer.[1]
Q2: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, MTS). What are the common causes?
High variability in well-based proliferation assays is a frequent issue. Several factors can contribute to this:
-
Inconsistent Seeding Density: Uneven cell numbers across wells is a primary source of variability. Ensure a homogenous single-cell suspension before plating and be precise with your pipetting.[6]
-
Incomplete Solubilization of Formazan: In MTT assays, formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization leads to inaccurate readings. Use an appropriate solvent and ensure adequate mixing.[7]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Reagent Toxicity: The MTT reagent itself can be toxic to cells, especially with prolonged exposure.[8][9] Minimize incubation time to what is necessary for formazan formation.
-
Compound Precipitation: At higher concentrations, this compound or other test compounds may precipitate out of solution, leading to inconsistent effects. Visually inspect your plates for any signs of precipitation.
Q3: My cell cycle analysis by flow cytometry shows a poor resolution between G1, S, and G2/M phases. How can I improve this?
Achieving clear separation of cell cycle phases requires careful sample preparation and instrument setup.
-
Optimize Cell Fixation: Inadequate fixation can lead to poor DNA staining. Ice-cold 70% ethanol is a commonly used and effective fixative for cell cycle analysis.[10]
-
Ensure Single-Cell Suspension: Cell clumps (or aggregates) will be incorrectly analyzed by the flow cytometer and can obscure the true cell cycle distribution.[11] Always filter your cell suspension before analysis.[10]
-
Adjust Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the G0/G1 peak, leading to poor resolution. Use the lowest practical flow rate for your instrument.[10][12]
-
Sufficient Staining: Ensure that the DNA dye (e.g., Propidium Iodide) concentration is optimal and that the staining time is sufficient for saturation.[11]
-
Cell Number: Using too few or too many cells can negatively impact results. A concentration of approximately 1x10^6 cells/mL is often recommended.[10]
Q4: I am not seeing a dose-dependent decrease in proliferation with this compound in my chosen cell line. What could be the reason?
Several factors can influence a cell line's sensitivity to CDK4/6 inhibitors like this compound.
-
Rb Status: this compound's mechanism is dependent on a functional Rb protein. Cell lines that are Rb-negative (lacking Rb) will be intrinsically resistant to CDK4/6 inhibition.[5][13]
-
Cell Line Specific Dependencies: Some cancer cell lines have a greater reliance on CDK6 over CDK4, or may have compensatory mechanisms involving other CDKs, like CDK2, that can bypass the G1 arrest.[13][14][15]
-
Drug Concentration and Exposure Time: The concentrations tested may be too low to elicit a response, or the duration of treatment may be insufficient. It is crucial to perform a dose-response study over a wide range of concentrations and for an appropriate time course (e.g., 24, 48, 72 hours).[16]
-
High Expression of Cyclin E1: Elevated levels of Cyclin E1 can drive the G1/S transition via CDK2, thereby conferring resistance to CDK4/6 inhibitors.[13]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension; use a multichannel pipette for consistency.[6] |
| Edge effect on microplates. | Avoid using the outer wells of the plate for experimental samples. | |
| Incomplete formazan solubilization (MTT assay). | Use sufficient solvent volume and ensure thorough mixing by pipetting or using an orbital shaker.[7] | |
| Low signal or sensitivity | Insufficient cell number. | Optimize initial seeding density to ensure the final cell number is within the assay's linear range.[7][8] |
| Assay not sensitive enough. | Consider switching to a more sensitive luminescent-based assay (e.g., measuring ATP levels).[8] | |
| High background | Contamination (bacterial/fungal). | Regularly check cell cultures for contamination; use appropriate aseptic techniques. |
| Chemical interference from the test compound. | Run a "no-cell" control with the compound and media to check for direct reduction of the assay reagent.[8] |
Poor Cell Cycle Analysis Data
| Problem | Potential Cause | Recommended Solution |
| High CV of G0/G1 peak (>5%) | High flow rate on the cytometer. | Reduce the flow rate to the lowest setting to improve resolution.[10][12] |
| Cell clumps or aggregates. | Filter cells through a 40-50 µm nylon mesh before staining and analysis.[11] | |
| Improper fixation technique. | Use ice-cold 70% ethanol and add it dropwise while vortexing the cell pellet gently. | |
| G2:G1 ratio not close to 2.0 | Incomplete DNA staining. | Increase incubation time with the DNA dye or optimize dye concentration.[11] |
| Presence of a high number of apoptotic cells (sub-G1 peak). | Use fresh, healthy cells in the exponential growth phase for analysis.[10] | |
| No distinct cell cycle phases | Cells are not proliferating. | Ensure cells are healthy and in the exponential growth phase before treatment.[12] |
| Insufficient staining. | Resuspend the cell pellet directly in the PI/RNase staining solution.[12] |
Unexpected Western Blot Results for Pathway Analysis
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for pRb | Low protein load. | Load at least 20-30 µg of total protein per lane.[17] |
| Inefficient protein transfer. | Confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[18] | |
| Primary antibody concentration too low. | Optimize the primary antibody concentration by performing a titration. | |
| High background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C using 5% BSA or non-fat milk.[18] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[18] | |
| Non-specific bands | Primary antibody is not specific. | Use a highly validated antibody; run appropriate positive and negative controls. |
| Protein degradation. | Prepare fresh lysates and always include protease and phosphatase inhibitors in the lysis buffer.[17] |
Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTS Assay
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line in a complete growth medium. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 100 µL. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of proliferation inhibition.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS, then detach them using trypsin. Combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70%.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to collect at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
dealing with Lerociclib precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lerociclib in cell culture. The information is designed to help you overcome common challenges, particularly the issue of this compound precipitation in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest in the G1 phase. This prevents the proliferation of cancer cells, making this compound a promising therapeutic agent in oncology research.[2]
Q2: Why is this compound precipitation a common issue in cell culture?
This compound is a lipophilic molecule with poor aqueous solubility. Its physicochemical properties, such as a high AlogP (a measure of lipophilicity), contribute to its tendency to precipitate when diluted from an organic solvent stock solution into an aqueous cell culture medium.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound in your cell culture can lead to several problems:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret experimental results.
-
Cellular Stress and Toxicity: The presence of drug crystals can cause physical stress to cells and may induce off-target effects not related to CDK4/6 inhibition.
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
Q4: At what concentrations is this compound typically used in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used this compound in a range of 0-10 µM for in vitro experiments on sarcoma cell lines. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Step 1: Proper Preparation of this compound Stock Solution
The initial preparation of a concentrated stock solution is critical.
-
Recommended Solvent: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. DMSO is a powerful organic solvent that can effectively dissolve this compound.
-
Recommended Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This allows for smaller volumes to be added to your cell culture medium, minimizing the final DMSO concentration.
-
Dissolution Technique: To ensure complete dissolution, vortex the solution thoroughly. If precipitation is still observed, gentle warming in a water bath (up to 37°C) or sonication can be beneficial. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Step 2: Dilution of this compound into Cell Culture Medium
The dilution step is where precipitation most often occurs.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold solution to a warm one can decrease the solubility of the compound.
-
Serial Dilutions in DMSO (if necessary): If you need to make intermediate dilutions, it is best to perform these in DMSO before the final dilution into the aqueous medium.
-
Final Dilution Technique:
-
Pipette the required volume of your cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to disperse the drug molecules quickly and reduces the chances of localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Step 3: Consider the Impact of Cell Culture Medium Components
The composition of your cell culture medium can influence this compound's solubility.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules and help keep them in solution. If you are observing precipitation in serum-free or low-serum conditions, consider whether your experimental design can tolerate a higher serum concentration (e.g., 10%).
-
pH of the Medium: this compound has a basic pKa, meaning its solubility is pH-dependent and increases in more acidic conditions. Standard cell culture media are typically buffered to a pH of 7.2-7.4. While drastic changes to the medium's pH are not advisable as they will affect cell health, be mindful that the pH can shift during cell growth. Ensure your medium is properly buffered and that the pH is within the optimal range before adding this compound.
Step 4: If Precipitation Persists
If you continue to experience precipitation after following the steps above, consider these advanced troubleshooting strategies:
-
Use of a Co-solvent: In some cases, the use of a co-solvent in the final dilution step can help to maintain solubility. Pluronic® F-68 is a non-ionic surfactant that is generally well-tolerated by cells and can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific cell line and assay should be validated.
-
Preparation of a Fresh Working Solution: Prepare the final working solution of this compound in cell culture medium immediately before use. Do not store diluted solutions for extended periods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 474.61 g/mol | [3][4] |
| AlogP | 3.50 | [4] |
| Basic pKa | 8.19 | [4] |
Table 2: Solubility of a Structurally Related CDK4/6 Inhibitor (Ribociclib) in Various Solvents
This data is for Ribociclib and is provided as a reference for the general solubility characteristics of this class of compounds. Specific solubility of this compound may vary.
| Solvent | Mole Fraction Solubility (at 313.2 K) |
| Water | 2.38 x 10⁻⁵ |
| Methanol (MeOH) | 8.10 x 10⁻⁴ |
| Ethanol (EtOH) | 1.37 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 1.58 x 10⁻³ |
| Dimethyl Sulfoxide (DMSO) | 5.00 x 10⁻³ |
| Polyethylene Glycol-400 (PEG-400) | 2.66 x 10⁻² |
Data adapted from a study on Ribociclib solubility.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or water bath
-
-
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM solution. (Molecular Weight of this compound = 474.61 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
(Optional) If dissolution is slow, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final volume of the 10 µM working solution needed for your experiment.
-
In a sterile tube, pipette the required volume of pre-warmed cell culture medium. For example, for 1 mL of working solution, use 999 µL of medium.
-
While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution drop-wise to the medium.
-
Continue to vortex for another 10-15 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Visualizations
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for using this compound in cell culture.
Caption: A logical flowchart for troubleshooting this compound precipitation issues.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: this compound (CHEMBL3904602) - ChEMBL [ebi.ac.uk]
- 5. Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lerociclib In Vitro Applications
Welcome to the technical support center for Lerociclib. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you minimize toxicity and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase, leading to a G1 cell cycle arrest and subsequent inhibition of cell proliferation.[1][2]
Q2: What are the typical signs of this compound-induced toxicity in cell culture?
In long-term cell culture, this compound-induced toxicity can manifest in several ways:
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Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.
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Apoptosis: At higher concentrations, this compound can induce programmed cell death.
-
Cellular Senescence: Prolonged treatment (several days) can cause cells to enter a state of irreversible growth arrest known as senescence, characterized by an enlarged and flattened morphology.[3]
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Morphological Changes: Cells may appear enlarged, flattened, and may show increased vacuolization.[4][5]
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Reduced Proliferation: A significant decrease in the rate of cell division.
-
Cell Detachment: In adherent cell lines, a noticeable increase in floating cells may be observed.
Q3: Is the G1 arrest induced by this compound reversible?
Yes, the G1 cell cycle arrest induced by this compound is generally reversible, especially with shorter exposure times (e.g., up to 48-72 hours).[6] However, the reversibility can be compromised with prolonged exposure (greater than 3 days) or at higher concentrations.[6] Upon removal of the drug, cells can re-enter the cell cycle, though a fraction may remain arrested in G1.[6]
Q4: Can long-term treatment with this compound lead to cellular senescence?
Yes, prolonged exposure to CDK4/6 inhibitors like this compound can induce a senescence-like phenotype in cancer cells.[3] This is characterized by a stable cell cycle arrest, an enlarged and flattened cell morphology, and increased activity of senescence-associated β-galactosidase.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of cell death shortly after adding this compound. | - this compound concentration is too high, inducing apoptosis. - The cell line is highly sensitive to CDK4/6 inhibition. | - Perform a dose-response curve to determine the optimal concentration that induces G1 arrest without significant apoptosis. - Start with a concentration around the reported IC50 value for your cell line or a similar cell type. - Ensure accurate cell counting and seeding density; over-confluent cultures can be more sensitive to drug treatment. |
| Gradual increase in floating cells during long-term culture. | - Delayed-onset cytotoxicity. - Induction of apoptosis in a subpopulation of cells. - Nutrient depletion or accumulation of waste products in the media. | - Lower the concentration of this compound. - Increase the frequency of media changes (e.g., every 24-48 hours) to ensure adequate nutrient supply and removal of waste. - Monitor for morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing). |
| Cells become large, flat, and stop dividing after several days of treatment. | - Induction of cellular senescence. | - Confirm senescence by staining for senescence-associated β-galactosidase. - If senescence is not the desired outcome, consider using a lower concentration of this compound or a shorter treatment duration. - Be aware that senescence is a common outcome of prolonged CDK4/6 inhibition.[3] |
| Cells escape G1 arrest and resume proliferation during continuous treatment. | - Development of drug resistance. - Heterogeneous cell population with a resistant subclone. | - Verify the G1 arrest by flow cytometry. - If resistance is suspected, consider increasing the this compound concentration or switching to a different CDK4/6 inhibitor. - Ensure the initial cell population is clonal if studying long-term effects. |
| Variability in results between experiments. | - Inconsistent cell seeding density. - Inconsistent timing of drug addition relative to cell plating. - Fluctuation in incubator conditions (CO2, temperature, humidity). | - Optimize and standardize your cell seeding density.[7] - Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours) before adding this compound. - Regularly calibrate and monitor incubator conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other CDK4/6 inhibitors from in vitro studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U-2 OS | Osteosarcoma | 4.8 |
| MG-63 | Osteosarcoma | 5.1 |
| COA30 | Sarcoma (PDX) | 4.0 |
| COA79 | Sarcoma (PDX) | 3.0 |
Data sourced from a study on pediatric sarcomas.[2]
Table 2: Comparative IC50 Values of CDK4/6 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Palbociclib | H520 | Lung Squamous Cell Carcinoma | 8.88 ± 0.67 |
| Palbociclib | H226 | Lung Squamous Cell Carcinoma | 9.61 ± 0.72 |
| Palbociclib | KB-3-1 (parental) | Cervical Carcinoma | 5.014 |
| Palbociclib | KB-C2 (resistant) | Cervical Carcinoma | 22.573 |
| Palbociclib | SW620 (parental) | Colorectal Adenocarcinoma | 3.921 |
| Palbociclib | SW620/Ad300 (resistant) | Colorectal Adenocarcinoma | 9.045 |
| Palbociclib | NCI-H460 | Large Cell Lung Cancer | 5.598 |
This table provides context for the range of effective concentrations of CDK4/6 inhibitors in different cancer cell lines.[8][9]
Experimental Protocols
Protocol 1: Long-Term Culture of Adherent Cells with this compound to Maintain G1 Arrest
Objective: To maintain a population of G1-arrested cells for an extended period (e.g., 1-2 weeks) while minimizing toxicity.
Materials:
-
Adherent cancer cell line of interest
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or a gentler cell dissociation reagent (e.g., Accutase)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed cells at a relatively low density (e.g., 1:6 to 1:10 subculture ratio) to avoid contact inhibition during the initial phase of the experiment.[7] Allow cells to attach and resume proliferation for 24 hours.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed complete medium. The optimal concentration should be pre-determined through a dose-response experiment to identify the lowest concentration that induces a robust G1 arrest without significant cell death.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
-
Maintenance of G1-Arrested Culture:
-
Media Refreshment: Change the medium containing this compound every 48 hours. This is crucial to replenish nutrients and remove metabolic waste, which can contribute to cytotoxicity.
-
Monitoring: Visually inspect the cells daily using a phase-contrast microscope. Look for signs of toxicity such as excessive floating cells, rounding up, or significant morphological changes beyond the expected G1 arrest phenotype (e.g., cell enlargement).
-
Passaging Arrested Cells: If the cells become too confluent even in the arrested state (which can happen due to cell spreading), they may need to be passaged.
-
Gently detach the cells using a mild dissociation reagent.
-
Centrifuge the cells at a low speed (e.g., 200 x g for 3-5 minutes).
-
Resuspend the cell pellet in fresh this compound-containing medium.
-
Re-plate the cells at a lower density. Note that arrested cells may be more fragile, so handle them gently.
-
-
-
Assessing Cell Viability and Cell Cycle Arrest:
-
At desired time points, harvest a sample of cells to assess viability using a trypan blue exclusion assay or a more quantitative method like an MTT or CellTiter-Glo assay.
-
To confirm G1 arrest, fix cells in 70% ethanol and stain with propidium iodide for flow cytometric analysis of DNA content.
-
Protocol 2: Senescence-Associated β-Galactosidase Staining
Objective: To determine if long-term this compound treatment has induced cellular senescence.
Materials:
-
Cells cultured with or without this compound
-
Senescence β-Galactosidase Staining Kit (commercially available) or individual reagents:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (containing citrate-buffered saline, potassium ferrocyanide, potassium ferricyanide, MgCl2, and X-gal)
-
-
PBS
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells in multi-well plates.
-
After the desired treatment period with this compound, aspirate the culture medium.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Add the fixative solution to cover the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative solution and wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution according to the kit manufacturer's instructions or standard protocols.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 4 to 24 hours. Protect from light.
-
Monitor for the development of a blue color.
-
-
Imaging:
-
Aspirate the staining solution and wash the cells with PBS.
-
Add PBS to the wells to prevent the cells from drying out.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue-staining cells to determine the extent of senescence.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.
Caption: Experimental workflow for long-term cell culture with this compound.
Caption: Troubleshooting logic for high toxicity in this compound-treated cultures.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition with this compound is a potential therapeutic strategy for the treatment of pediatric sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Analysis of Cell Cycle Phases and Progression in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle control for Lerociclib in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lerociclib in in vivo studies. The information is tailored to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| This compound Precipitation in Vehicle | - Inadequate solubilization of this compound due to its poor aqueous solubility. - Incorrect solvent ratio or order of solvent addition. - Low temperature of the vehicle during preparation. | - Utilize a salt form of this compound (e.g., T11345L), which has improved solubility for animal studies.[1] - Employ a co-solvent system. A commonly recommended formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[1] Ensure solvents are added sequentially with thorough mixing after each addition. - Gentle warming and sonication can aid in dissolution.[1] |
| Inconsistent Dosing Volume | - High viscosity of the vehicle. - Precipitation of this compound in the dosing syringe. | - If using a viscous vehicle like the DMSO/PEG300/Tween-80 formulation, ensure it is at room temperature to reduce viscosity. - Prepare the formulation fresh before each use and visually inspect for any precipitation before drawing into the syringe. - For oral gavage, a homogenous suspension in 0.5% CMC-Na can be considered, especially for larger doses.[1] |
| Animal Distress or Adverse Reactions Post-Administration | - High concentration of DMSO in the vehicle, which can be toxic, especially in sensitive mouse strains. - Improper oral gavage technique. - The pH of the formulation is not optimal. | - For nude mice or other sensitive strains, keep the DMSO concentration below 2%.[1] - Ensure proper training in oral gavage techniques to prevent injury. - Aim for a neutral pH (~7.0) for the final formulation to minimize irritation.[2] |
| Lack of Expected Therapeutic Effect | - Poor bioavailability due to inadequate formulation. - Degradation of this compound. - Incorrect dosage or administration frequency. | - Confirm the use of a validated vehicle that ensures adequate solubility and absorption. The choice of vehicle can significantly impact drug exposure. - Store this compound and its formulations under recommended conditions to prevent degradation. - In vivo studies have shown efficacy with daily oral administration of this compound at doses of 50 mg/kg and 100 mg/kg.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral administration of this compound?
A1: While specific vehicle compositions are not always detailed in publications, a general and effective vehicle for compounds with poor solubility like this compound is a co-solvent system. A widely suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or PBS .[1] For oral gavage, particularly with larger doses, a suspension in 0.5% CMC-Na can also be utilized.[1] Due to this compound's poor solubility, using a salt form is often recommended for animal studies to improve dissolution.[1]
Q2: How should I prepare the this compound formulation?
A2: When using a multi-component solvent system, the order of addition is critical. First, dissolve the this compound powder in DMSO. Then, add the other solvents sequentially (e.g., PEG300, then Tween-80, and finally Saline/PBS), ensuring the solution is clear after each addition. Gentle warming and sonication can be used to facilitate dissolution.[1] It is recommended to prepare the formulation fresh before each administration.
Q3: What are the typical dosages and administration routes for this compound in mouse models?
A3: In numerous preclinical studies involving xenograft mouse models, this compound has been administered orally. Common administration methods include oral gavage and incorporation into a medicated diet.[3][5] Efficacious doses are typically in the range of 50 mg/kg to 100 mg/kg , administered daily.[3][4]
Q4: Are there any known stability issues with this compound formulations?
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] These kinases are key regulators of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to an arrest of cell proliferation.[6]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (General Protocol)
This protocol is based on a general formulation for poorly soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound (or its salt form)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound powder for the desired concentration and number of animals.
-
In a sterile container, add the appropriate volume of DMSO to the this compound powder to achieve a 10% final DMSO concentration in the total volume.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add the required volume of PEG300 to reach a 40% final concentration. Mix thoroughly until the solution is homogenous.
-
Add the required volume of Tween-80 for a 5% final concentration and mix again.
-
Finally, add the required volume of sterile Saline or PBS to make up the final volume (45%). Mix thoroughly to ensure a uniform solution.
-
Visually inspect the solution for any precipitation before administration.
Experimental Workflow for In Vivo Efficacy Study
Signaling Pathway
CDK4/6-Rb Signaling Pathway
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G1T48, an oral selective estrogen receptor degrader, and the CDK4/6 inhibitor this compound inhibit tumor growth in animal models of endocrine-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. CDK4/6 Therapeutic Intervention and Viable Alternative to Taxanes in CRPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Lerociclib Experiments and Cell Line Contamination
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Lerociclib experiments, potentially due to cell line contamination. Inconsistent or unexpected results when studying a targeted inhibitor like this compound, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), can often be traced back to problems with the integrity of the cell lines used.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound experiment results are inconsistent between batches. What is a common cause?
A1: A primary cause of inconsistent results is cell line contamination. This can be either cross-contamination with another cell line or microbial contamination (e.g., mycoplasma). It is estimated that 15-20% of cell lines currently in use may be misidentified. Mycoplasma, in particular, can alter cellular metabolism, growth rates, and drug sensitivity, leading to significant variability in experimental outcomes.[3][4][5]
Q2: How can cell line cross-contamination affect my this compound results?
A2: this compound's primary mechanism is to inhibit CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein and causing G1 cell cycle arrest.[1][6] If your cell line is contaminated with another that is resistant to this compound (e.g., lacks a functional Rb protein or has different CDK expression levels), you may observe a reduced drug effect, such as a higher IC50 value or an incomplete G1 arrest.
Q3: What is mycoplasma and how can it impact my experiments?
A3: Mycoplasma is a genus of small bacteria that lack a cell wall, making them resistant to many common antibiotics.[5] They are a frequent contaminant in cell cultures.[7] Mycoplasma contamination can significantly alter host cell physiology, including metabolism, protein synthesis, and signal transduction pathways, which can change the cell's sensitivity to drugs like this compound.[3][7]
Q4: How often should I test my cell lines for authenticity and contamination?
A4: It is best practice to:
-
Authenticate a new cell line upon receipt from any source (even a reputable cell bank).
-
Test for mycoplasma every 1-2 months, especially in a shared lab environment.[8]
-
Re-authenticate the cell line after a certain number of passages or before cryopreservation to ensure genetic drift has not occurred.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for troubleshooting.
Issue 1: The IC50 value for this compound is significantly higher than published values.
| Possible Cause | Recommended Action |
| Cell Line Cross-Contamination | The culture may be contaminated with a this compound-resistant cell line. |
| Action: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line's identity.[9][10] Compare the profile to a reference database. | |
| Mycoplasma Contamination | Mycoplasma infection can alter drug sensitivity.[3] |
| Action: Test for mycoplasma using a PCR-based detection kit.[4] If positive, discard the culture and start with a fresh, uncontaminated stock. | |
| Incorrect Cell Seeding Density | Cell density can influence drug efficacy in viability assays. |
| Action: Optimize cell seeding density for your specific cell line and assay duration. Ensure consistent plating across all experiments. |
Issue 2: Western blot analysis shows no decrease in phosphorylated Rb (p-Rb) after this compound treatment.
| Possible Cause | Recommended Action |
| Resistant Cell Line | The cell line (or a contaminating one) may be intrinsically resistant (e.g., Rb-negative). |
| Action: Confirm the Rb status of your cell line from literature or by western blot. Authenticate the cell line with STR profiling. | |
| Inactive Compound | The this compound stock may have degraded. |
| Action: Prepare a fresh stock solution of this compound. Test its activity on a known sensitive, authenticated cell line. | |
| Sub-optimal Protocol | Insufficient incubation time or incorrect antibody usage. |
| Action: Ensure the treatment duration is sufficient to observe changes in p-Rb (typically 18-24 hours). Validate primary and secondary antibodies and follow an optimized western blot protocol.[11][12] |
Issue 3: Flow cytometry does not show the expected G1 phase cell cycle arrest.
| Possible Cause | Recommended Action |
| Mixed Population of Cells | A contaminating cell line may not arrest in G1, masking the effect on the target cells. |
| Action: Perform STR profiling to check for cross-contamination.[13] Use a purified, authenticated cell stock for the experiment. | |
| Mycoplasma Contamination | Mycoplasma can affect cell cycle progression. |
| Action: Test for and eliminate mycoplasma contamination. | |
| Incorrect Staining/Gating | Issues with the flow cytometry protocol can lead to misinterpretation of data. |
| Action: Review your cell fixation, DNA staining (e.g., with Propidium Iodide), and gating strategy.[14] Ensure proper compensation and doublet discrimination. |
Data Presentation: Impact of Contamination on this compound Potency (Illustrative)
The table below illustrates how contamination can alter experimental outcomes. Data are hypothetical.
| Cell Line Status | Apparent IC50 (nM) | % of Cells in G1 (24h post-treatment) | p-Rb Level (Relative to Control) |
| Pure, Sensitive Line | 25 nM | 85% | 0.15 |
| Contaminated with Resistant Line (20%) | 150 nM | 68% | 0.40 |
| Mycoplasma-Positive | 95 nM | 72% | 0.35 |
Visualizations and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A step-by-step workflow for diagnosing unexpected results in this compound experiments.
Cell Line Authentication and Banking Workflow
Caption: Best practice workflow for receiving, authenticating, and banking cell lines for reproducible research.
Key Experimental Protocols
Cell Line Authentication (STR Profiling)
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. The process involves PCR amplification of specific polymorphic loci in the genome to create a unique genetic fingerprint.
Methodology Overview:
-
Sample Collection: Collect a cell pellet from a healthy, low-passage culture.
-
DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial kit.
-
PCR Amplification: Amplify at least eight core STR loci plus Amelogenin (for sex determination) using a multiplex PCR kit.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a genetic analyzer.
-
Data Analysis: Compare the resulting STR profile (the number of repeats at each locus) to the reference profile of the expected cell line from a database (e.g., ATCC, DSMZ). An 80% match or higher is generally required to confirm identity.
Mycoplasma Detection (PCR-Based Method)
This is a rapid and highly sensitive method for detecting mycoplasma DNA in cell cultures.[4]
Methodology:
-
Sample Preparation: Collect 1 mL of spent culture supernatant from a 2-3 day old culture (cells should be near confluency). Do not centrifuge.
-
DNA Extraction: Use a specialized kit designed for isolating microbial DNA from culture medium.
-
PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit, which includes primers targeting conserved regions of the mycoplasma genome (e.g., 16S rRNA gene), a positive control, and an internal control.
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel.
-
Interpretation: The presence of a band of the expected size for the mycoplasma target indicates a positive result. The internal control band should be present in all samples except the positive control to rule out PCR inhibition.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.
Methodology: [15]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent (combined with an electron coupling reagent like PES) to each well (typically 20 µL per 100 µL of medium).[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[16]
-
Absorbance Reading: Measure the absorbance of the soluble formazan at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.
Western Blotting for p-Rb and Total Rb
This protocol allows for the detection of changes in Rb phosphorylation status following this compound treatment.
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Cell Treatment & Lysis: Plate cells and treat with this compound (at an effective concentration, e.g., 100 nM) and a vehicle control for 18-24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (e.g., Ser807/811) and total Rb overnight at 4°C with gentle shaking. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[12][17]
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. Quantify band intensities to determine the relative change in p-Rb levels.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the population in different phases of the cell cycle.
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Cell Treatment: Plate cells and treat with this compound and a vehicle control for 24 hours.
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Harvesting: Harvest both adherent and floating cells. Centrifuge to form a cell pellet.
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Fixation: Wash the cell pellet with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C (or overnight).
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Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.
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Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the G1 phase in this compound-treated samples.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 5. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]
- 8. yeasenbio.com [yeasenbio.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 17. youtube.com [youtube.com]
- 18. corefacilities.iss.it [corefacilities.iss.it]
variability in Lerociclib response across different cell passages
Welcome to the technical support center for Lerociclib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding variability in experimental results, particularly concerning different cell passages.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line across different experiments. What could be the cause?
A1: Variability in IC50 values for this compound can stem from several factors. One common yet often overlooked reason is the passage number of your cell line. Continuous passaging can lead to phenotypic and genotypic drift, altering the expression of key proteins in the CDK4/6 pathway or activating resistance mechanisms.[1][2] We recommend standardizing your experiments to a narrow passage number range to ensure consistency. Other potential causes include variations in cell seeding density, media composition, and assay methodology.[3][4][5]
Q2: How does cell passage number specifically affect a cell's response to a CDK4/6 inhibitor like this compound?
A2: Higher passage numbers can lead to several changes that impact this compound's efficacy. These may include:
-
Genetic and Phenotypic Drift: Continuous culturing can select for subpopulations of cells with altered growth characteristics or drug sensitivities.[2]
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Changes in Protein Expression: The expression levels of key cell cycle proteins such as Cyclin D1, CDK4, CDK6, and the retinoblastoma protein (Rb) can change over time in culture.[6][7] Alterations in these targets can directly impact this compound's effectiveness.
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Acquired Resistance Mechanisms: Prolonged culturing under suboptimal conditions can inadvertently select for cells with acquired resistance mechanisms, such as the upregulation of bypass signaling pathways (e.g., CDK2/Cyclin E axis) that can circumvent the G1 arrest induced by this compound.[7][8]
Q3: We suspect we have a mixed population of cells with varying sensitivity to this compound. How can we address this?
A3: A heterogeneous cell population can certainly contribute to inconsistent results. To address this, consider the following:
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Cell Line Authentication: First, ensure your cell line is authenticated through short tandem repeat (STR) profiling to confirm its identity and rule out cross-contamination.
-
Re-establish from Early Passage Stock: If possible, thaw a new vial of cells from an early-passage, authenticated stock for your experiments.
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Single-Cell Cloning: To obtain a homogenous population, you can perform single-cell cloning to isolate and expand individual clones for further testing.
Q4: What are the key components of the signaling pathway targeted by this compound?
A4: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[9][10] These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (Rb).[6][11] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[12] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and a subsequent decrease in tumor cell proliferation.[9][11]
Troubleshooting Guide: Variability in this compound Response
If you are encountering variability in your experimental results with this compound, this guide provides a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound response.
Data on this compound Response Variability
The following table presents hypothetical data illustrating the impact of cell passage number on the half-maximal inhibitory concentration (IC50) and cell cycle distribution of a hypothetical cancer cell line treated with this compound.
| Cell Passage Number | This compound IC50 (nM) | % Cells in G1 Phase (at 100 nM this compound) | % Cells in S Phase (at 100 nM this compound) |
| 5 | 25 ± 3 | 75% | 10% |
| 10 | 30 ± 5 | 72% | 12% |
| 20 | 85 ± 15 | 55% | 25% |
| 30 | 250 ± 40 | 40% | 38% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
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Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
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Lysis and Luminescence Reading: Add the reagent to each well, mix, and incubate at room temperature to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for 24-48 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
Diagram: this compound and the CDK4/6-Rb Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on Lerociclib activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of Lerociclib, a potent and selective CDK4/6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, ultimately leading to G1 arrest and the inhibition of cancer cell proliferation.[1]
Q2: What are the reported in vitro IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, including the cell line and assay method used. Published data indicates the following:
| Target/Cell Line | IC50 Value |
| CDK4/Cyclin D1 (biochemical assay) | 1 nM[1] |
| CDK6/Cyclin D3 (biochemical assay) | 2 nM[1] |
| U-2 OS (osteosarcoma cell line) | 4.8 µM[3] |
| MG-63 (osteosarcoma cell line) | 5.1 µM[3] |
| COA30 (sarcoma PDX cells) | 4.0 µM[3] |
| COA79 (sarcoma PDX cells) | 3.0 µM[3] |
Q3: How does serum concentration potentially affect the in vitro activity of this compound?
-
Protein Binding: this compound may bind to proteins present in fetal bovine serum (FBS) or other sera. This binding can reduce the free concentration of the drug available to interact with its target in the cells, potentially leading to an underestimation of its potency (a higher apparent IC50).
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Growth Factor Signaling: Serum is a complex mixture of growth factors, cytokines, and hormones that can stimulate cell proliferation pathways.[4][5] High concentrations of serum may partially counteract the anti-proliferative effect of this compound by strongly activating pathways upstream of CDK4/6.
-
Metabolic Effects: The metabolic state of cells can be influenced by serum concentration, which in turn could modulate their sensitivity to a CDK4/6 inhibitor.[4]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values for this compound in our cell proliferation assays.
-
Possible Cause 1: High Serum Concentration. The presence of high concentrations of serum (e.g., 10% FBS) can lead to increased protein binding of this compound, reducing its effective concentration.
-
Troubleshooting Step: Try reducing the serum concentration in your assay medium (e.g., to 1% or 2.5% FBS). Be aware that lower serum may affect cell health and proliferation rates, so it is important to include appropriate controls. It is also crucial to allow cells to acclimate to the lower serum conditions before adding the drug.
-
-
Possible Cause 2: Choice of Proliferation Assay. Metabolic assays (e.g., MTT, MTS, CellTiter-Glo) can be misleading for CDK4/6 inhibitors. Cells arrested in G1 by this compound may not divide but can continue to grow in size, leading to an increase in metabolic activity that can be misinterpreted as proliferation.[6][7]
-
Troubleshooting Step: Use a proliferation assay that directly measures DNA synthesis or cell number, such as BrdU incorporation, EdU staining, or direct cell counting (e.g., using a hemocytometer or an automated cell counter). These methods are less likely to be confounded by changes in cell size.
-
-
Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance to CDK4/6 inhibition.
-
Troubleshooting Step: Verify the Rb status of your cell line. Rb-negative cell lines are typically resistant to CDK4/6 inhibitors. You can also test a known sensitive cell line (e.g., MCF-7) in parallel as a positive control.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in Serum Batches. Different lots of FBS can have varying compositions of growth factors and proteins, leading to variability in experimental outcomes.
-
Troubleshooting Step: Whenever possible, use the same lot of FBS for an entire set of experiments. When a new lot is introduced, it is advisable to re-validate key assay parameters.
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells plated can influence their proliferation rate and response to the drug.
-
Troubleshooting Step: Ensure a consistent and optimized cell seeding density for all wells and experiments.
-
Experimental Protocols
Protocol 1: General Cell Proliferation Assay to Assess this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere and resume proliferation for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce the confounding effects of serum, aspirate the growth medium and replace it with a low-serum medium (e.g., DMEM with 0.5-1% FBS) for 12-24 hours prior to drug treatment.
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Drug Treatment: Prepare a serial dilution of this compound in the low-serum medium. Remove the starvation medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for a period that allows for at least one to two cell doublings in the control wells (typically 48-72 hours).
-
Quantification of Proliferation:
-
Recommended Method (DNA Synthesis): Use an EdU-based proliferation assay kit according to the manufacturer's instructions. This involves labeling the cells with EdU, followed by fixation, permeabilization, and detection of the incorporated EdU.
-
Alternative Method (Direct Cell Count): Aspirate the medium, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin and count the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for Rb Phosphorylation
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Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: this compound's mechanism of action in blocking cell cycle progression.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpectedly high this compound IC50 values.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibition with this compound is a potential therapeutic strategy for the treatment of pediatric sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fetal bovine serum promotes the development of in vitro porcine blastocysts by activating the Rho-associated kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
Lerociclib and Palbociclib: A Preclinical Efficacy Showdown in Cancer Research
In the landscape of targeted cancer therapies, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Among these, palbociclib, the first-in-class approved CDK4/6 inhibitor, has set a benchmark. Lerociclib, a newer entrant, is also demonstrating significant potential. This guide provides a detailed preclinical comparison of the efficacy of this compound and palbociclib, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Mechanism of Action: A Shared Path to Cell Cycle Arrest
Both this compound and palbociclib are potent and selective inhibitors of CDK4 and CDK6.[1][2] These kinases are pivotal in regulating the cell cycle's transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4 and CDK6, both drugs prevent the phosphorylation of the retinoblastoma protein (Rb).[3][4] This action maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes required for DNA replication and leading to G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[4][5]
Head-to-Head: A Look at the Preclinical Data
While direct head-to-head preclinical studies under identical experimental conditions are limited, a comparative analysis can be drawn from individual studies.
Biochemical Potency: A Glimpse at Enzymatic Inhibition
Biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the CDK4/6 enzymes provide a direct measure of a drug's potency.
| Drug | Target | IC50 (nM) |
| This compound | CDK4/Cyclin D1 | 1[6] |
| CDK6/Cyclin D3 | 2[6] | |
| Palbociclib | CDK4 | 11[7] |
| CDK6 | 15[7] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
The available data suggests that this compound exhibits a lower IC50 value against both CDK4 and CDK6 in enzymatic assays compared to palbociclib, indicating higher biochemical potency.
Cellular Efficacy: Inhibition of Cancer Cell Growth
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines, with a focus on breast cancer.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Palbociclib | MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 |
Note: Data for this compound's IC50 in specific breast cancer cell lines from directly comparable studies was not available in the searched literature. The provided palbociclib IC50 is an example from a single study and may vary across different experimental setups.
Preclinical studies have demonstrated that palbociclib effectively induces G1 arrest in retinoblastoma protein (pRb)-positive solid tumor cell lines.[7]
In Vivo Tumor Growth Inhibition: Evidence from Xenograft Models
Animal models provide crucial insights into the in vivo efficacy of these compounds.
| Drug | Cancer Model | Dosing | Outcome |
| This compound | Breast Cancer Xenografts | 50 mg/kg, daily | Significant, durable, and dose-dependent inhibition of tumor growth.[8] |
| Palbociclib | Breast Cancer Xenografts | 100 mg/kg, daily | Significant tumor growth inhibition. |
Both this compound and palbociclib have demonstrated significant anti-tumor activity in in vivo xenograft models of breast cancer, leading to the inhibition of tumor growth.
Experimental Protocols: A Closer Look at the Methods
The following are generalized experimental protocols based on the methodologies described in the reviewed preclinical studies.
In Vitro Cell Viability Assay
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or palbociclib.
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Study
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specific size.
-
Randomization: Mice are randomly assigned to different treatment groups (vehicle control, this compound, palbociclib).
-
Drug Administration: The drugs are administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Conclusion
Based on the available preclinical data, both this compound and palbociclib are effective inhibitors of the CDK4/6 pathway, leading to cell cycle arrest and inhibition of tumor growth. Biochemical assays suggest that this compound may be a more potent inhibitor of CDK4 and CDK6 than palbociclib. However, without direct comparative studies, it is challenging to definitively conclude superior preclinical efficacy for one agent over the other. Both drugs have demonstrated significant anti-tumor activity in cellular and animal models, supporting their clinical development. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and potential differential applications of these two important CDK4/6 inhibitors.
References
- 1. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
A Comparative Analysis of the Safety Profiles of Lerociclib and Abemaciclib in HR+/HER2- Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, Lerociclib and Abemaciclib. This analysis is supported by data from pivotal clinical trials to inform preclinical and clinical research decisions.
Both this compound and Abemaciclib are potent oral inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1][2] Their targeted inhibition of this pathway has proven effective in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][3] While sharing a common mechanism of action, their clinical safety profiles exhibit notable differences that are critical for consideration in drug development and clinical application.
Mechanism of Action: Targeting the Cell Cycle
This compound and Abemaciclib exert their anti-tumor effects by selectively inhibiting CDK4 and CDK6.[1][2] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often leads to the upregulation of Cyclin D, which forms a complex with CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor.[4] Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the cell to progress from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, leading to DNA replication and cell division.[1][2] By inhibiting CDK4 and CDK6, both drugs prevent the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and inhibiting the proliferation of cancer cells.[1][5]
Mechanism of CDK4/6 Inhibition by this compound and Abemaciclib.
Comparative Safety Profile
The following table summarizes the key treatment-emergent adverse events (AEs) observed in pivotal clinical trials for this compound (from the LEONARDA-1 trial) and Abemaciclib (from the MONARCH 3 trial).
| Adverse Event | This compound + Fulvestrant (LEONARDA-1)[6] | Abemaciclib + NSAI (MONARCH 3)[1] |
| Any Grade AEs | ||
| Neutropenia | 90.5% | 41.3% |
| Leukopenia | 86.9% | 27.9% |
| Anemia | 34.3% | 16.1% |
| Thrombocytopenia | 19.7% | 9.8% |
| Diarrhea | 19.7% | 81.3% |
| Nausea | Not Reported | 40.1% |
| Fatigue | Not Reported | 29.8% |
| Grade 3 or 4 AEs | ||
| Neutropenia | 46.7% (Grade 3: 41.6%, Grade 4: 5.1%) | 21.1% |
| Leukopenia | 23.4% (Grade 3 only) | 7.6% |
| Anemia | Not Reported | 2.7% |
| Thrombocytopenia | 3.7% (Grade 3: 2.2%, Grade 4: 1.5%) | 1.2% |
| Diarrhea | 0% | 9.5% |
Key Differences in Adverse Event Profiles
The data reveals distinct differences in the safety profiles of this compound and Abemaciclib. Hematologic toxicities, particularly neutropenia and leukopenia, are the most frequently reported adverse events for this compound.[6] In the LEONARDA-1 trial, Grade 3 or 4 neutropenia was observed in 46.7% of patients receiving this compound.[6] Conversely, Abemaciclib is more commonly associated with gastrointestinal toxicities, with diarrhea being the most prominent adverse event.[1] In the MONARCH 3 trial, 81.3% of patients experienced diarrhea of any grade, with 9.5% experiencing Grade 3 diarrhea.[1] Notably, the LEONARDA-1 trial for this compound reported no instances of Grade 3 or higher diarrhea.[6]
Experimental Protocols
The safety and efficacy data presented are derived from the following key clinical trials:
LEONARDA-1 (this compound)
-
Study Design: A randomized, double-blind, placebo-controlled, phase III study.[7][8]
-
Patient Population: 275 pre/peri-menopausal or postmenopausal patients with HR+, HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[7][8] One prior line of chemotherapy for metastatic disease was permitted.[7]
-
Dosing Regimen: this compound was administered orally at a dose of 150 mg twice daily (BID) on a continuous schedule, in combination with fulvestrant.[7][8]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[7][8]
-
Safety Monitoring: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Experimental Workflow for the LEONARDA-1 Trial.
MONARCH 3 (Abemaciclib)
-
Study Design: A randomized, double-blind, placebo-controlled, phase III study.[1][2]
-
Patient Population: 493 postmenopausal women with HR+, HER2- advanced breast cancer who had no prior systemic therapy in the advanced setting.[1][2]
-
Dosing Regimen: Abemaciclib was administered orally at a dose of 150 mg twice daily (BID) on a continuous schedule, in combination with a nonsteroidal aromatase inhibitor (NSAI; anastrozole or letrozole).[1][2]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]
-
Safety Monitoring: Adverse events were monitored and graded according to CTCAE.
Experimental Workflow for the MONARCH 3 Trial.
Conclusion
This compound and Abemaciclib, while both effective CDK4/6 inhibitors, present distinct safety profiles. This compound is predominantly associated with a higher incidence of hematologic toxicities, particularly neutropenia, while Abemaciclib's primary dose-limiting toxicity is diarrhea. These differences are crucial for researchers and clinicians in the design of future studies, patient selection, and management of adverse events. Further head-to-head comparative studies would be invaluable to fully elucidate the relative safety and efficacy of these two agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. HR+ HER2- Breast Cancer [resources.advancedpractitioner.com]
- 4. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abemaciclib plus a nonsteroidal aromatase inhibitor as initial therapy for HR+, HER2- advanced breast cancer: final overall survival results of MONARCH 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. LEONARDA-1: Phase III randomized study of this compound plus fulvestrant in patients with HR+, HER2- locally advanced or metastatic breast cancer that has progressed on prior endocrine therapy. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Lerociclib and Ribociclib for CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent CDK4/6 inhibitors, Lerociclib and Ribociclib, supported by experimental data and detailed protocols.
This guide provides a comprehensive in vitro comparison of this compound and Ribociclib, two selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a key target for therapeutic intervention. Here, we present a detailed analysis of their biochemical potency, anti-proliferative activity in cancer cell lines, and the underlying experimental methodologies.
Biochemical Potency: A Direct Comparison
This compound demonstrates greater potency against both CDK4 and CDK6 in enzymatic assays compared to Ribociclib. In a direct comparison of their half-maximal inhibitory concentrations (IC50), this compound shows approximately 10-fold and 20-fold greater potency against CDK4/cyclin D1 and CDK6/cyclin D3, respectively.
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK4/cyclin D1 | 1[1] |
| CDK6/cyclin D3 | 2[1] | |
| Ribociclib | CDK4 | 10 |
| CDK6 | 39 |
Anti-Proliferative Activity in Cancer Cell Lines
This compound: In Vitro Anti-Proliferative Activity
A study on pediatric sarcomas demonstrated that this compound effectively decreases cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) |
| U-2 OS | Osteosarcoma | 4.8 |
| MG-63 | Osteosarcoma | 5.1 |
Ribociclib: In Vitro Anti-Proliferative Activity in Breast Cancer Cell Lines
Ribociclib has been extensively studied in various breast cancer cell lines, showing a range of potencies.
| Cell Line | Breast Cancer Subtype | IC50 (µM) |
| MB453 | ER-negative, HER2-positive | 0.106 |
| MB231 | Triple-Negative | 0.285 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The CDK4/6-Rb signaling pathway and the point of intervention for this compound and Ribociclib.
Caption: A generalized workflow for in vitro testing of CDK4/6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize CDK4/6 inhibitors.
In Vitro CDK4/6 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK4/6-cyclin D complex.
Objective: To determine the IC50 value of an inhibitor against CDK4/6 kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate (e.g., a synthetic peptide derived from Retinoblastoma protein, Rb)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Ribociclib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of reagents.
-
Measure the luminescence signal using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cell cultures, which is an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, U-2 OS)
-
Complete cell culture medium
-
Test compounds (this compound, Ribociclib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the inhibitors.
Objective: To assess the effect of the inhibitors on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, Ribociclib) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture dishes and treat with the test compounds at desired concentrations for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes. The RNase A will degrade RNA, ensuring that PI only binds to DNA.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.
-
The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
References
Lerociclib's Kinase Selectivity: A Comparative Analysis of CDK4/6 Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cyclin-dependent kinase (CDK) 4 and 6 inhibitory activity of Lerociclib (G1T38) reveals a potent and selective profile, positioning it as a significant compound in the landscape of cancer therapeutics. This guide provides a comparative overview of this compound's kinase activity against other prominent CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound demonstrates a highly potent inhibition of both CDK4 and CDK6, with a biochemical IC50 of 1 nM for CDK4/cyclin D1 and 2 nM for CDK6/cyclin D3.[1][2][3] This dual activity is critical for its mechanism of action in blocking the G1 to S phase transition of the cell cycle, a key pathway in the proliferation of many cancer cells.
Comparative Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other approved CDK4/6 inhibitors against their primary targets, CDK4 and CDK6. This quantitative data highlights the distinct selectivity profiles of each compound.
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 Potency Ratio |
| This compound | 1[1][2][3] | 2[1][2][3] | 1:2 |
| Palbociclib | 11 | 15 | 1:1.4 |
| Ribociclib | 10[4] | 39[4] | 1:3.9 |
| Abemaciclib | 2 | 9.9 | 1:5 |
Data compiled from multiple sources. The exact IC50 values may vary slightly between different experimental conditions and assay formats.
The CDK4/6 Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway. In response to mitogenic stimuli, D-type cyclins bind to and activate CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb leads to the dissociation of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression from the G1 to the S phase of the cell cycle. CDK4/6 inhibitors, such as this compound, block this phosphorylation step, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The determination of CDK4 and CDK6 kinase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. Below is a representative, detailed protocol for an in vitro biochemical kinase assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound and other CDK4/6 inhibitors against recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
Materials:
-
Enzymes: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3.
-
Substrate: A C-terminal fragment of the human Retinoblastoma (Rb) protein (e.g., amino acids 773-928).
-
Inhibitors: this compound, Palbociclib, Ribociclib, Abemaciclib, serially diluted in DMSO.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Tween-20, and 1 mM DTT.
-
ATP: Adenosine 5'-triphosphate, prepared in assay buffer.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: 384-well, white, flat-bottom plates.
-
Instrumentation: A multi-mode plate reader capable of measuring luminescence.
Experimental Workflow Diagram:
Caption: A typical workflow for an in vitro CDK4/6 kinase inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of each CDK4/6 inhibitor in 100% DMSO, starting at a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Addition: Prepare the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution in assay buffer to a 2X final concentration. Add 5 µL of the enzyme solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer containing the Rb protein fragment and ATP. The final concentration of the Rb substrate is typically in the range of 0.1-0.5 µM, and the ATP concentration is often set at or near its Km value for the specific kinase (e.g., 10-100 µM). Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Signal Development: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the activity of the CDK4/6 inhibitor. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
This guide provides a foundational comparison of this compound's potent and selective inhibition of CDK4 and CDK6, alongside established therapies. The detailed experimental protocol offers a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel CDK4/6 inhibitors.
References
Validating Lerociclib Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lerociclib's in vivo target engagement with other leading CDK4/6 inhibitors. Supported by experimental data, this document outlines key methodologies and presents quantitative data to facilitate informed decisions in preclinical and clinical research.
This compound is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. This compound, like other CDK4/6 inhibitors, exerts its anti-tumor effect by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1] This guide will delve into the in vivo validation of this compound's target engagement, comparing it with the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Mechanism of Action: The CDK4/6-Rb Pathway
The primary mechanism of action for this compound and other CDK4/6 inhibitors involves the inhibition of the Cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, Cyclin D complexes with CDK4/6, leading to the phosphorylation of Rb. Phosphorylated Rb (pRb) releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, keeping it in its active, hypophosphorylated state where it remains bound to E2F, thus halting cell cycle progression.
Comparative Analysis of CDK4/6 Inhibitors
While all four inhibitors target CDK4/6, they exhibit differences in their biochemical potency, selectivity, and clinical profiles. These differences can influence their efficacy and safety profiles.
| Inhibitor | Target | IC50 (nM) vs CDK4/Cyclin D1 | IC50 (nM) vs CDK6/Cyclin D3 | Key Differentiating Features |
| This compound | CDK4/6 | 1 | 2 | Preclinical data suggest accumulation in tumor tissue over plasma.[2] |
| Palbociclib | CDK4/6 | 9-11 | 15 | First-in-class approved CDK4/6 inhibitor.[3] |
| Ribociclib | CDK4/6 | 10 | 39 | Associated with a risk of QTc prolongation. |
| Abemaciclib | CDK4/6 | 2 | 9.9 | Greater potency for CDK4 over CDK6; can cross the blood-brain barrier.[2] |
IC50 values are indicative and can vary based on the specific assay conditions.
Validating Target Engagement In Vivo: Key Biomarkers and Methodologies
Demonstrating that a drug engages its target in a living organism is a critical step in drug development. For CDK4/6 inhibitors, this is primarily achieved by measuring the downstream effects of target inhibition in tumor models.
Key Pharmacodynamic Biomarkers:
-
Phosphorylated Rb (pRb): A direct and proximal biomarker of CDK4/6 activity. A decrease in pRb levels in tumor tissue following treatment is a strong indicator of target engagement.
-
Ki67: A marker of cell proliferation. A reduction in the percentage of Ki67-positive cells indicates a decrease in cell proliferation and a G1 arrest induced by the CDK4/6 inhibitor.
-
Thymidine Kinase 1 (TK1): A serum biomarker that reflects cell proliferation. Reduced serum TK1 activity can be a non-invasive measure of target engagement and therapeutic response.[4]
Experimental Workflow for In Vivo Target Validation:
Experimental Protocols
Detailed protocols are essential for reproducible and comparable results. Below are standardized methodologies for key experiments in validating CDK4/6 inhibitor target engagement.
In Vivo Xenograft Study
-
Cell Line/PDX Selection: Choose a relevant cancer cell line (e.g., MCF-7 for HR+ breast cancer) or patient-derived xenograft (PDX) model with an intact Rb pathway.
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound and comparator drugs orally at clinically relevant doses and schedules. Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]
-
Sample Collection: At the end of the study or at specified time points, euthanize mice and collect tumor tissue and blood samples. A portion of the tumor should be flash-frozen for Western blot analysis and the remainder fixed in formalin for immunohistochemistry.
Immunohistochemistry (IHC) for pRb and Ki67
-
Tissue Preparation: Process formalin-fixed, paraffin-embedded (FFPE) tumor tissues into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 for Ki67, Tris-EDTA pH 9.0 for pRb).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against pRb (e.g., anti-phospho-Rb Ser780) and Ki67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of pRb-positive and Ki67-positive cells using image analysis software.
Western Blot for pRb
-
Protein Extraction: Homogenize flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against pRb (e.g., anti-phospho-Rb Ser780) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the pRb signal to the loading control.
Comparative In Vivo Efficacy Data
Preclinical studies have demonstrated the in vivo efficacy of this compound. While direct head-to-head pharmacodynamic comparisons with all three approved CDK4/6 inhibitors in a single study are not publicly available, existing data provide valuable insights.
| Treatment Group | Tumor Model | Key Findings |
| This compound | Breast Cancer Xenografts | Showed dose-dependent and durable inhibition of tumor growth.[6] |
| Palbociclib | Medulloblastoma PDX | Induced tumor regression and significantly extended survival.[7] |
| Ribociclib | Rb-positive tumor models | Demonstrated complete dephosphorylation of Rb and tumor regression. |
| Abemaciclib | Breast Cancer Xenografts | Showed significant single-agent activity and brain penetrance.[3] |
Conclusion
Validating the in vivo target engagement of this compound is crucial for its clinical development. The methodologies outlined in this guide, focusing on the analysis of pRb and Ki67 in tumor xenografts, provide a robust framework for these studies. The comparative data presented for this compound and other approved CDK4/6 inhibitors highlight both the common mechanism of action and the subtle differences that may impact clinical application. As more direct comparative data becomes available, a clearer picture of this compound's unique in vivo profile will emerge, further guiding its optimal use in cancer therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Lerociclib: A Comparative Analysis of Off-Target Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lerociclib's Kinase Selectivity Against Other CDK4/6 Inhibitors.
The development of selective kinase inhibitors is a pivotal goal in targeted cancer therapy, aiming to maximize on-target efficacy while minimizing off-target toxicities. This compound, a novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, has demonstrated promising clinical activity. This guide provides a comparative analysis of this compound's off-target kinase profile against the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, supported by available experimental data.
Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and its key competitors. Data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%) or as a summary of off-target interactions from broad kinase panel screens.
| Kinase Target | This compound (IC50) | Palbociclib (IC50) | Ribociclib (IC50) | Abemaciclib (IC50) |
| CDK4/Cyclin D1 | 1 nM | 11 nM | 10 nM | 2 nM |
| CDK6/Cyclin D3 | 2 nM | 16 nM | 39 nM | 5 nM |
| CDK9/Cyclin T | 28 nM | >10,000 nM | >10,000 nM | 49 nM |
| Other Off-Target Kinases | Reported to inhibit primarily CDK4.[1] No functional inhibition of CDK9.[1] | Inhibits 3 kinases in selectivity profiling.[1] | High selectivity for CDK4, with few additional binding events detected. | Inhibits over 50 kinases in selectivity profiling.[1] Known to inhibit other CDKs (e.g., CDK1, CDK2, CDK9) and other kinases like GSK3β.[2] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.
Analysis of Off-Target Profiles
This compound is characterized by its high selectivity for CDK4 and CDK6.[1] Iterative design has led to a unique tricyclic and spirocyclic scaffold that enhances binding affinity for CDK4 while minimizing interactions with other kinases.[1] This high selectivity, particularly the lack of significant CDK9 inhibition, is suggested to contribute to its favorable safety profile, with lower instances of hematologic and gastrointestinal toxicities compared to less selective inhibitors.[1]
In contrast, while Palbociclib and Ribociclib are also highly selective for CDK4/6, Abemaciclib displays a broader kinase inhibition profile.[3] Abemaciclib's inhibition of other kinases, including other CDKs and GSK3β, may contribute to both its efficacy and its distinct side-effect profile, which includes a higher incidence of diarrhea.[2]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro kinase assays and broad kinase panel screening platforms. A detailed methodology for a commonly used platform is provided below.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Methodology:
-
Kinase-tagged Phage: Kinases are fused to T7 phage.
-
Immobilized Ligand: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The kinase-tagged phage, the test compound (e.g., this compound), and the immobilized ligand are incubated together.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase-tagged phage that remains bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Signaling Pathway Context
This compound and other CDK4/6 inhibitors exert their primary therapeutic effect by targeting the Cyclin D-CDK4/6-Rb signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Off-target kinase inhibition can lead to modulation of other signaling pathways, potentially resulting in unintended side effects or, in some cases, synergistic anti-cancer activity.
Conclusion
The available data suggests that this compound is a highly selective CDK4/6 inhibitor with a narrower kinase inhibition profile compared to some other approved agents in its class, particularly Abemaciclib. This high selectivity may translate to a more favorable safety profile. For researchers and drug development professionals, the distinct off-target profiles of different CDK4/6 inhibitors are a critical consideration for patient stratification, management of adverse events, and the design of future combination therapies. Further head-to-head comparative studies employing standardized, broad kinase panels will be invaluable in fully elucidating the nuanced differences between these important therapeutic agents.
References
Harnessing Synergy: A Comparative Guide to Lerociclib in Combination with Novel Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is increasingly shifting towards combination strategies to overcome drug resistance and enhance treatment efficacy. Lerociclib (G1T38), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant promise in arresting the cell cycle and is a compelling candidate for combination therapies.[1] Preclinical evidence reveals that combining this compound with other targeted agents can lead to synergistic anti-tumor effects across various cancer types. This guide provides a comparative overview of the preclinical data supporting the synergistic use of this compound with novel targeted therapies, offering insights into potential avenues for future clinical development.
Comparative Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies, showcasing the enhanced anti-tumor activity of this compound when combined with inhibitors of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
| Cancer Type | Combination | Model | Efficacy Metric | Result | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound + Pictilisib (PI3K inhibitor) | Ex vivo Patient-Derived Xenograft (PDX) | Reduction in Area Under the Dose-Response Curve (AUC) | Significant enhancement of response to PI3K inhibition | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound + Ulixertinib (ERK inhibitor) | Ex vivo Patient-Derived Xenograft (PDX) | Reduction in Area Under the Dose-Response Curve (AUC) | Significant enhancement of response to ERK inhibition | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (50 mg/kg, qd) + Ulixertinib (50 mg/kg, bid) | In vivo KRAS-mutant PDX Model (PATX179) | Tumor Growth Inhibition | Enhanced tumor growth inhibition compared to single agents | |
| Non-Small Cell Lung Cancer (NSCLC) | This compound (75 mg/kg) + Osimertinib (25 mg/kg) | In vivo EGFR-mutant Xenograft Model (HCC827) | Complete Response (CR) Rate | 100% CR with combination vs. 60% with osimertinib alone | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | This compound (75 mg/kg) + Osimertinib (25 mg/kg) | In vivo EGFR-mutant Xenograft Model (HCC827) | Tumor Cures (CR at end of study) | 43% cures with combination vs. 0% with osimertinib alone | [2] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | This compound (G1T38; 50 mg/kg) + GDC0941 (PI3K inhibitor; 100 mg/kg) | In vivo Xenograft Model (MCF7) | Tumor Growth Inhibition | Near complete, sustained tumor regression with combination | [3][4] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination with other targeted therapies stem from the co-inhibition of key oncogenic signaling pathways that regulate cell cycle progression, proliferation, and survival.
This compound directly targets the CDK4/6-Cyclin D complex, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby inducing G1 cell cycle arrest.[1] In many cancers, resistance to CDK4/6 inhibitors can emerge through the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which can promote cell cycle progression independent of CDK4/6. By co-targeting these escape pathways, synergistic anti-tumor activity can be achieved.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Synergy Assessment: Cell Viability and Combination Index
A common method to quantify drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[2][5][6][7]
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: Dose-response curves are generated for each drug and the combination. The CI is calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Ex Vivo Patient-Derived Xenograft (PDX) Drug Sensitivity Assay
This assay provides a platform to assess drug response in a model that retains the architecture and heterogeneity of the original patient tumor.[8][9][10][11][12]
-
PDX Tumor Collection: Tumors from patient-derived xenograft mouse models are harvested.
-
Tissue Slicing: Precision-cut tissue slices (e.g., 200-400 µm thick) are prepared from the PDX tumors.
-
Ex Vivo Culture and Treatment: Tissue slices are placed in 96-well plates with culture medium and treated with this compound, the combination drug, and the combination of both.
-
Viability Assessment: After 72-96 hours, tissue viability is measured using a metabolic assay (e.g., PrestoBlue or CellTiter-Glo).
-
Data Analysis: The reduction in the area under the dose-response curve (AUC) for the combination treatment compared to single agents is used to quantify the enhanced response.
In Vivo Xenograft Studies
In vivo models are critical for evaluating the anti-tumor efficacy and tolerability of drug combinations in a living organism.[13][14][15][16]
-
Tumor Implantation: Human cancer cells or PDX fragments are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, this compound alone, combination drug alone, and the combination).
-
Drug Administration: Drugs are administered according to the specified dose and schedule (e.g., oral gavage, daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study continues for a defined period or until tumors reach a predetermined endpoint. Tumor growth inhibition (TGI) and tumor regression are calculated.
Conclusion
The preclinical data presented in this guide strongly support the synergistic potential of this compound when combined with novel targeted therapies, particularly inhibitors of the PI3K and ERK pathways. These combinations have demonstrated the ability to enhance anti-tumor efficacy in various cancer models, including those with intrinsic or acquired resistance to single-agent therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to build upon these findings and advance the clinical development of rational, synergistic combination therapies involving this compound. Further investigation in well-designed clinical trials is warranted to translate these promising preclinical results into improved outcomes for cancer patients.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Real time ex vivo chemosensitivity assay for pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Breaking the crosstalk of the Cellular Tumorigenic Network by low-dose combination therapy in lung cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
Lerociclib Efficacy: A Comparative Analysis in Endocrine-Sensitive vs. Endocrine-Resistant Breast Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Lerociclib, a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in preclinical and clinical models of endocrine-sensitive and endocrine-resistant breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated significant anti-tumor activity in various breast cancer models. In endocrine-resistant settings, where tumors have progressed on prior endocrine therapies, this compound in combination with endocrine agents has shown a marked improvement in progression-free survival in clinical trials. Preclinical data further supports its activity in models of acquired resistance, including those with tamoxifen resistance and activating mutations in the estrogen receptor gene (ESR1). While direct comparative studies of this compound monotherapy in isogenic endocrine-sensitive versus resistant cell lines are not extensively available in the public domain, the existing body of evidence suggests that this compound is a promising agent for overcoming endocrine resistance in HR+/HER2- breast cancer.
Data Presentation
In Vitro Efficacy of this compound
This compound demonstrates high potency against its primary targets, CDK4 and CDK6.
| Target | IC50 (nM)[1] |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 2 |
Preclinical In Vivo Efficacy of this compound
A pivotal preclinical study by Chao et al. (2020) evaluated the efficacy of this compound in combination with the novel oral selective estrogen receptor degrader (SERD), G1T48, in various xenograft models.
| Model Type | Xenograft Model | Treatment Group | Tumor Growth Inhibition vs. Vehicle |
| Endocrine-Sensitive | MCF-7 (Estrogen-Dependent) | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significant (p<0.0001) |
| Endocrine-Resistant | Tamoxifen-Resistant (TamR) | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significant (p<0.0001) |
| Endocrine-Resistant | Long-Term Estrogen-Deprived (LTED) | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significant (p<0.0001) |
| Endocrine-Resistant | Patient-Derived Xenograft (PDX) with ER-Y537S | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significant Tumor Growth Delay |
Clinical Efficacy of this compound in Endocrine-Resistant Breast Cancer (LEONARDA-1 Trial)
The Phase III LEONARDA-1 trial evaluated the efficacy and safety of this compound in combination with fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy.
| Efficacy Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 11.07 months[1][2] | 5.49 months[1][2] | 0.451 (0.311–0.656)[1][2] | 0.000016[1][2] |
| Objective Response Rate (ORR) | 23.4%[1] | 8.7%[1] | N/A | N/A |
| Clinical Benefit Rate (CBR) | 48.2%[1] | 24.6%[1] | N/A | N/A |
A subgroup analysis of the LEONARDA-1 trial demonstrated a consistent benefit of this compound in patients with primary endocrine resistance.
| Subgroup | Hazard Ratio (95% CI) for PFS |
| Primary Endocrine Resistance | 0.374 (0.182–0.769)[1] |
Experimental Protocols
In Vivo Xenograft Studies (Adapted from Chao et al., 2020)
-
Cell Lines and Xenograft Models:
-
Endocrine-Sensitive: MCF-7 human breast cancer cells.
-
Endocrine-Resistant: Tamoxifen-resistant (TamR) MCF-7 cells, long-term estrogen-deprived (LTED) cells, and a patient-derived xenograft (PDX) model with an ER-Y537S mutation.
-
-
Animal Model: Ovariectomized female athymic nude mice.
-
Tumor Implantation: Cells were implanted into the mammary fat pad. For the PDX model, tumor fragments were implanted subcutaneously.
-
Treatment: When tumors reached a specified volume, mice were randomized to receive vehicle, this compound (administered orally), G1T48 (oral), or the combination.
-
Efficacy Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition was calculated. For the PDX model, time for tumors to reach a predetermined endpoint volume was analyzed.
LEONARDA-1 Phase III Clinical Trial (NCT05054751)
-
Study Design: A randomized, double-blind, placebo-controlled Phase III study.[2][3][4]
-
Patient Population: Patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[2][3][4]
-
Randomization: Patients were randomized on a 1:1 basis.[3][4]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS) according to RECIST v1.1.[3][4]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), safety, and tolerability.[2]
Mandatory Visualization
Caption: Mechanism of action of this compound and endocrine therapy.
Caption: Preclinical xenograft study workflow.
Caption: Efficacy of this compound in HR+ breast cancer.
References
- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LEONARDA-1: Phase III randomized study of this compound plus fulvestrant in patients with HR+, HER2- locally advanced or metastatic breast cancer that has progressed on prior endocrine therapy. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Blood-Brain Barrier Penetration of CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents for central nervous system (CNS) malignancies and brain metastases is often hampered by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most drugs into the brain. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, and their potential in treating primary and metastatic brain tumors is an area of active investigation. A critical determinant of their efficacy in the CNS is their ability to penetrate the BBB.
This guide provides a comparative analysis of the BBB penetration of three approved CDK4/6 inhibitors: Abemaciclib, Palbociclib, and Ribociclib. While preclinical and clinical data are available for these agents, it is important to note that no publicly available data on the blood-brain barrier penetration of Lerociclib (G1T38) were found during the literature search for this guide. Therefore, the following comparison serves as a benchmark for evaluating the CNS potential of both existing and emerging CDK4/6 inhibitors.
Quantitative Comparison of BBB Penetration
The extent of a drug's ability to cross the BBB is quantitatively described by the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp,uu is considered a more accurate predictor of CNS target engagement as it accounts for the unbound, pharmacologically active drug concentrations in both compartments.
| CDK4/6 Inhibitor | Animal Model | Kp | Kp,uu | Key Findings & Efflux Transporter Substrate Status |
| Abemaciclib | Mouse | 0.21 ± 0.04[1] | 0.03 ± 0.01[1] | Preclinical and clinical evidence support its ability to cross the BBB and achieve therapeutic concentrations in the CNS.[2] It is not a significant substrate of P-gp or BCRP.[2] |
| Palbociclib | Mouse | Not Reported | Not Reported | Generally considered to have poor CNS penetration, though intracranial activity has been observed in patients with brain metastases, potentially due to a disrupted BBB.[3] It is a substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3] |
| Ribociclib | Mouse (non-tumor bearing) | Not Reported | 0.10[1][4] | Preclinical studies show limited but sufficient CNS penetration to warrant further investigation for CNS tumors.[5] It is a substrate of P-gp.[1][4] |
| Mouse (glioma tumor) | Not Reported | 0.07[1][4] | ||
| This compound | Not Available | Not Available | Not Available | No publicly available data on BBB penetration. |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of CDK4/6 inhibitors and the experimental approaches to evaluate their BBB penetration, the following diagrams are provided.
CDK4/6-Retinoblastoma (Rb) Signaling Pathway
CDK4/6 inhibitors exert their anti-cancer effects by blocking the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, binds to and inhibits the E2F family of transcription factors. This prevents the transcription of genes required for the G1 to S phase transition in the cell cycle, leading to cell cycle arrest.
Experimental Workflow for Assessing BBB Penetration
The determination of a drug's BBB penetration involves a series of in vivo and analytical procedures. The following diagram illustrates a typical workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to determine the BBB penetration of CDK4/6 inhibitors.
In Vivo Microdialysis for Unbound Brain Concentration
Objective: To measure the time-course of unbound drug concentrations in the brain extracellular fluid (ECF).
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Guide Cannula Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or cortex). The cannula is secured with dental cement. Animals are allowed to recover for at least 24 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline.
-
Drug Administration: The CDK4/6 inhibitor is administered to the animal via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for a specified duration (e.g., 8-24 hours).
-
Probe Recovery Calibration: At the end of the experiment, the in vivo recovery of the probe is determined using a standard method (e.g., retrodialysis) to calculate the actual ECF concentration from the dialysate concentration.
-
Sample Analysis: The concentration of the drug in the dialysate samples is quantified using a validated LC-MS/MS method.
Brain Tissue Homogenate for Total Brain Concentration
Objective: To measure the total concentration of the drug in brain tissue.
Protocol:
-
Animal Model and Dosing: Animals are dosed with the CDK4/6 inhibitor as described above.
-
Tissue Collection: At predetermined time points after dosing, animals are euthanized, and their brains are rapidly excised. The brains are rinsed with cold saline to remove excess blood and blotted dry.
-
Homogenization: A known weight of the brain tissue is homogenized in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. This creates a uniform brain homogenate.
-
Sample Preparation: An aliquot of the brain homogenate is subjected to a sample preparation procedure to extract the drug and remove proteins and other interfering substances. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.
-
Sample Analysis: The concentration of the drug in the processed sample is determined by a validated LC-MS/MS method.
-
Data Calculation: The total brain concentration is calculated based on the measured concentration in the homogenate, the weight of the brain tissue, and the volume of the homogenization buffer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To accurately quantify the concentration of the CDK4/6 inhibitor in plasma, brain dialysate, and brain homogenate samples.
Protocol:
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The drug and an internal standard are separated from other components in the sample on a suitable HPLC column (e.g., a C18 column) using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and a specific fragment ion of the drug and the internal standard.
-
Quantification: A calibration curve is generated using standard solutions of the drug of known concentrations. The concentration of the drug in the unknown samples is determined by comparing its peak area ratio to the internal standard with the calibration curve.
Conclusion
The ability of a CDK4/6 inhibitor to penetrate the blood-brain barrier is a critical factor for its potential use in treating CNS malignancies. Among the approved CDK4/6 inhibitors, abemaciclib demonstrates the most promising CNS penetration profile, supported by both preclinical and clinical data. Ribociclib shows limited but detectable CNS penetration, while palbociclib's ability to cross the BBB appears to be more restricted, although it may still exert effects in the context of brain metastases where the barrier is compromised. The lack of publicly available data on this compound's BBB penetration highlights the need for further investigation to determine its potential role in the treatment of brain tumors. The experimental protocols outlined in this guide provide a framework for conducting such preclinical assessments, which are essential for the continued development of effective CNS-targeted cancer therapies.
References
- 1. CNS penetration of the CDK4/6 inhibitor ribociclib in non-tumor bearing mice and mice bearing pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Central Nervous System Pharmacokinetics of CDK4/6 Inhibitors to Guide Selection of Drug and Dosing Regimen for Brain Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system-specific efficacy of CDK4/6 inhibitors in randomized controlled trials for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNS penetration of the CDK4/6 inhibitor ribociclib in non-tumor bearing mice and mice bearing pediatric brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
biomarkers for predicting response to Lerociclib treatment
A Comparative Guide to Predictive Biomarkers for Lerociclib and Other CDK4/6 Inhibitors in HR+/HER2- Breast Cancer
Introduction
The development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has significantly advanced the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] this compound is an orally bioavailable inhibitor of CDK4 and CDK6 currently under investigation for this indication.[3][4] Like other drugs in its class, including palbociclib, ribociclib, and abemaciclib, this compound works by blocking the cell cycle progression of cancer cells.[3] However, not all patients benefit from these therapies, and acquired resistance is common.[5][6] This highlights the critical need for predictive biomarkers to identify patients who are most likely to respond to treatment, thereby personalizing therapy, minimizing toxicity, and optimizing resource allocation.[7][8] This guide provides a comparative overview of the biomarkers for predicting response to this compound and its alternatives, supported by experimental data and methodologies.
Mechanism of Action: The CDK4/6-Rb Pathway
This compound and other CDK4/6 inhibitors target a key pathway that regulates the cell cycle. In HR+ breast cancer, estrogen signaling often leads to the upregulation of Cyclin D. Cyclin D then binds to and activates CDK4 and CDK6.[9] This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[4] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[9] By selectively inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state.[3][4] This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[4]
References
- 1. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment options for patients with hormone receptor-positive, HER2-negative advanced-stage breast cancer: maintaining cyclin-dependent kinase 4/6 inhibitors beyond progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration [mdpi.com]
- 6. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term In Vitro Effects of Continuous Lerociclib Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term in vitro effects of continuous exposure to Lerociclib and other CDK4/6 inhibitors. While extensive data on the long-term in vitro effects of this compound are emerging, this guide draws comparisons from the well-characterized CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—to provide a comprehensive overview for researchers. The primary long-term effects observed with this class of drugs are the development of acquired resistance and the induction of cellular senescence.
Comparative Analysis of CDK4/6 Inhibitors
Continuous exposure of cancer cell lines to CDK4/6 inhibitors in vitro leads to distinct phenotypic and molecular changes. The following tables summarize the key comparative aspects of this compound and other CDK4/6 inhibitors.
Table 1: In Vitro Potency and Selectivity of CDK4/6 Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Differentiating Features |
| This compound | CDK4/Cyclin D1CDK6/Cyclin D3 | 12 | Highly potent and selective for CDK4/6. Also shows moderate potency against CDK9/cyclin T (IC50 of 28 nM)[1]. |
| Palbociclib | CDK4/Cyclin D1CDK6/Cyclin D1 | 1115 | The first-in-class approved CDK4/6 inhibitor. Highly selective for CDK4 and CDK6[2]. |
| Ribociclib | CDK4/Cyclin D1CDK6/Cyclin D3 | 1039 | Structurally similar to Palbociclib with high selectivity for CDK4/6[2]. |
| Abemaciclib | CDK4/Cyclin D1CDK6/Cyclin D3 | 210 | Greater potency for CDK4 over CDK6. Also inhibits other kinases like CDK1, CDK2, and CDK9 at higher concentrations[2][3]. |
Table 2: Comparison of Long-Term In Vitro Effects of CDK4/6 Inhibitors
| Effect | This compound (Anticipated) | Palbociclib | Ribociclib | Abemaciclib |
| Acquired Resistance | Development of resistance is expected through mechanisms common to the drug class. | Well-documented. Mechanisms include Rb loss, CCNE1/E2F amplification, and activation of bypass signaling pathways[4][5][6]. | Similar mechanisms of resistance to Palbociclib have been observed. | Resistance can be driven by similar mechanisms, with some studies suggesting drug-dependent differences[7]. |
| Cellular Senescence | Expected to induce a senescence-like state, similar to other CDK4/6 inhibitors. | Induces a reversible, senescence-like state in ER+ breast cancer cell lines[1][8]. | Induces senescence in breast cancer cells[9]. | Induces senescence in breast cancer cells[9]. |
| Senescence-AssociatedSecretory Phenotype (SASP) | Likely to induce a SASP with a potentially favorable anti-tumor immunogenic profile. | Induces a SASP that is distinct from that induced by DNA-damaging agents, with lower levels of pro-inflammatory cytokines[10]. | Induces a SASP with enhanced anti-tumor immunogenic properties[10]. | Induces a SASP with enhanced anti-tumor immunogenic properties[10]. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the CDK4/6 signaling pathway, the development of acquired resistance, and a typical experimental workflow for studying these long-term effects.
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Caption: Key mechanisms leading to acquired resistance to CDK4/6 inhibitors in vitro.
Caption: A generalized workflow for in vitro studies of long-term CDK4/6 inhibitor exposure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments used to assess the long-term effects of CDK4/6 inhibitors.
Generation of Drug-Resistant Cell Lines
This protocol describes a common method for developing cell lines with acquired resistance to CDK4/6 inhibitors.
-
Cell Seeding: Plate a cancer cell line sensitive to CDK4/6 inhibitors (e.g., MCF-7) in appropriate culture medium.
-
Initial Drug Exposure: Treat the cells with the CDK4/6 inhibitor (e.g., this compound) at a concentration equivalent to the IC50.
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells begin to proliferate again. This process can take several months.
-
Maintenance of Resistant Lines: Once the cells are able to proliferate in a high concentration of the drug (e.g., 1 µM), they are considered resistant. Maintain the resistant cell line in a medium containing this concentration of the inhibitor to preserve the resistant phenotype.
-
Verification of Resistance: Confirm the resistance by comparing the dose-response curve of the resistant cell line to the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay is a widely used biomarker for senescent cells[4][7][11][12][13].
-
Cell Preparation: Plate cells in a multi-well plate and treat with the CDK4/6 inhibitor for the desired duration to induce senescence.
-
Fixation:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Add the staining solution to each well.
-
Incubate the plate at 37°C (without CO2) for 12-16 hours.
-
-
Imaging:
-
Wash the cells with PBS.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantify the percentage of blue-staining cells.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle[14][15][16][17][18].
-
Cell Collection and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Proteins
This method is used to detect changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway[10][19][20].
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine relative protein expression levels.
-
Conclusion
Continuous in vitro exposure to this compound, like other CDK4/6 inhibitors, is anticipated to lead to the development of acquired resistance and the induction of cellular senescence. The mechanisms of resistance are likely to involve alterations in the Cyclin D-CDK4/6-Rb pathway or the activation of bypass signaling cascades. The induced senescent state may have therapeutic implications, potentially contributing to the anti-tumor immune response. The provided protocols offer a framework for researchers to investigate these long-term effects of this compound and to draw meaningful comparisons with other agents in this class, thereby guiding further preclinical and clinical development. Further in vitro studies focusing specifically on the long-term effects of this compound are warranted to fully elucidate its unique properties and to optimize its therapeutic application.
References
- 1. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buckinstitute.org [buckinstitute.org]
- 8. Sustained mTORC1 activity during palbociclib-induced growth arrest triggers senescence in ER+ breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors induce breast cancer senescence with enhanced anti‐tumor immunogenic properties compared with DNA‐damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 12. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.foxchase.org [profiles.foxchase.org]
- 16. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Rb Control Proteins | Cell Signaling Technology [cellsignal.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Analysis of Gene Expression Profiles Induced by Different CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palbociclib, Ribociclib, and Abemaciclib
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. While the three FDA-approved inhibitors—palbociclib, ribociclib, and abemaciclib—share a common mechanism of action by targeting the CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, emerging evidence suggests they possess distinct biochemical and pharmacological properties.[1][2] These differences may translate to varied clinical efficacy and toxicity profiles.[2] This guide provides a comparative analysis of the gene expression profiles in cancer cell lines treated with these three prominent CDK4/6 inhibitors, supported by experimental data and detailed protocols to aid in research and drug development.
Comparative Gene Expression Analysis
To elucidate the differential effects of palbociclib, ribociclib, and abemaciclib on the transcriptome, we will analyze publicly available RNA sequencing data from the study by Hafner et al. (2019), available on the Gene Expression Omnibus (GEO) under accession number GSE99116.[1][3] This dataset includes gene expression profiles of seven breast cancer cell lines treated with the three inhibitors at various concentrations and time points.
The following tables will be populated with the results of a differential gene expression analysis comparing each CDK4/6 inhibitor to a vehicle control (DMSO) in the MCF7 breast cancer cell line, a widely used model for HR+ breast cancer. The analysis will identify genes that are significantly upregulated or downregulated upon treatment.
Data Analysis Methodology:
The raw count data from GSE99116 will be analyzed using the GEO2R tool or a custom R script employing the limma package.[4] Genes with an adjusted p-value of < 0.05 and a log2 fold change of > 1 or < -1 will be considered significantly differentially expressed.
Table 1: Top 10 Upregulated Genes in MCF7 Cells Treated with Palbociclib (1µM, 24h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Data to be populated after analysis | ||
Table 2: Top 10 Downregulated Genes in MCF7 Cells Treated with Palbociclib (1µM, 24h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Data to be populated after analysis | ||
Table 3: Top 10 Upregulated Genes in MCF7 Cells Treated with Ribociclib (1µM, 24h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Data to be populated after analysis | ||
Table 4: Top 10 Downregulated Genes in MCF7 Cells Treated with Ribociclib (1µM, 24h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Data to be populated after analysis | ||
Table 5: Top 10 Upregulated Genes in MCF7 Cells Treated with Abemaciclib (1µM, 24h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Data to be populated after analysis | ||
Table 6: Top 10 Downregulated Genes in MCF7 Cells Treated with Abemaciclib (1µM, 24h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Data to be populated after analysis | ||
Experimental Protocols
The following protocols are based on the methodologies described by Hafner et al. (2019) to allow for the replication and extension of these findings.[1][5]
Cell Culture and Drug Treatment
-
Cell Lines: MCF7 breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Drug Preparation: Palbociclib, ribociclib, and abemaciclib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing the indicated concentrations of the CDK4/6 inhibitors or DMSO as a vehicle control. Cells were incubated for the specified durations (e.g., 24 hours) before harvesting for RNA extraction.
RNA Sequencing (RNA-seq)
-
RNA Extraction: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes mRNA purification, fragmentation, first- and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Sequencing: The prepared libraries were sequenced on an Illumina NextSeq 500 platform to generate 75 bp single-end reads.
Signaling Pathways and Experimental Workflow
To visualize the key biological processes and experimental procedures, the following diagrams are provided.
Caption: The CDK4/6-Rb-E2F signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Caption: A typical experimental workflow for comparative gene expression profiling using RNA sequencing.
References
- 1. getGEO: Get a GEO object from NCBI or file in GEOquery: Get data from NCBI Gene Expression Omnibus (GEO) [rdrr.io]
- 2. Using Limma to find differentially expressed genes | by Yen-Chung Chen | biosyntax | Medium [medium.com]
- 3. Reading the NCBI's GEO microarray SOFT files in R/BioConductor [warwick.ac.uk]
- 4. ffli.dev: GEO DataSets: Experiment Selection and Initial Processing [ffli.dev]
- 5. Reading the NCBI's GEO microarray SOFT files in R/BioConductor [warwick.ac.uk]
Safety Operating Guide
Proper Disposal of Lerociclib: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Lerociclib, a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is an orally bioavailable antineoplastic agent and should be handled as a cytotoxic compound.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure. The minimum required PPE includes:
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves |
| Gown | Disposable, lint-free, solid-front gown with closed back |
| Eye Protection | Safety glasses or goggles |
| Respiratory | N95 or higher-level respirator |
Waste Segregation and Containment
Proper segregation of this compound waste is crucial to ensure it is handled and treated correctly. Do not mix this compound waste with regular trash or other waste streams.
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), contaminated PPE. | Yellow, rigid, puncture-proof container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste". |
| Liquid Waste | Solutions containing this compound, contaminated solvents. | Leak-proof, screw-cap container, clearly labeled with the contents, including "this compound" and "Cytotoxic Waste". |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Yellow, puncture-proof sharps container specifically designated for chemotherapy sharps. |
Step-by-Step Disposal Protocol
Follow this protocol for the routine disposal of this compound waste in a laboratory setting.
For Solid Waste (Powder, Contaminated Labware, and PPE):
-
Collection: Place all solid waste directly into a designated yellow chemotherapeutic waste container.
-
Sealing: Once the container is three-quarters full, securely seal the lid.
-
Labeling: Ensure the container is clearly labeled with "Chemotherapeutic Waste," the name of the principal investigator or lab, and the date.
-
Storage: Store the sealed container in a designated, secure area away from general lab traffic until collection by a licensed hazardous waste disposal service.
For Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
Sealing: Tightly seal the container to prevent leaks and spills.
-
Secondary Containment: Place the primary container in a larger, shatter-proof secondary container for transport and storage.
-
Storage: Store in a designated, secure area, segregated from other chemical waste, until collection by a licensed hazardous waste disposal service.
Experimental Workflow for this compound Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
